2-Indanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-dihydroinden-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFLOAXKVGYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062987 | |
| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
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Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3349-63-1 | |
| Record name | 2-Indanone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Indanone oxime | |
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| Record name | 2-Indanone oxime | |
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| Record name | 2-Indanone oxime | |
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| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
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| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
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| Record name | 1,3-dihydro-2H-inden-2-one oxime | |
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| Record name | 2-INDANONE OXIME | |
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Foundational & Exploratory
2-Indanone oxime chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 2-indanone oxime, a key intermediate in various chemical syntheses.
Chemical Structure and Identification
This compound is a ketoxime derived from 2-indanone. Its structure consists of a five-membered ring fused to a benzene ring, with an oxime functional group at the second position of the indane core.
IUPAC Name: N-(1,3-dihydroinden-2-ylidene)hydroxylamine[1]
Synonyms: 2-Indanone, oxime; 1,3-Dihydro-2H-inden-2-one oxime; 2-(hydroxyimino)indane[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2][3][4] |
| Molecular Weight | 147.17 g/mol | [1][2][3] |
| Appearance | Crystalline solid | |
| Melting Point | 152-154 °C | [2][3][5] |
| CAS Number | 3349-63-1 | [1][2][3][5] |
| EC Number | 222-105-2 | [2][3] |
| PubChem CID | 76875 | [1] |
| InChI Key | UJLFLOAXKVGYIA-UHFFFAOYSA-N | [2][3] |
| SMILES | C1C(=NO)CC2=CC=CC=C21 | [2][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Spectra are available in public databases such as SpectraBase.[1][6] The spectrum shows characteristic peaks for the aromatic carbons, the methylene carbons of the indane ring, and the carbon of the oxime group.
Infrared (IR) Spectroscopy
-
ATR-IR: The ATR-IR spectrum of this compound is available from suppliers like Sigma-Aldrich.[1] Key characteristic bands include those for the O-H stretch of the oxime, the C=N stretch, and the aromatic C-H stretches.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base.[7][8][9]
General Experimental Protocol for Oximation:
-
Reactants: 2-Indanone, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate[7] or pyridine[8]).
-
Solvent: Typically a protic solvent like ethanol or methanol.[9]
-
Procedure: a. Dissolve 2-indanone in the chosen solvent. b. Add hydroxylamine hydrochloride and the base to the solution. c. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[8] d. Reaction progress can be monitored by Thin Layer Chromatography (TLC). e. Upon completion, the product is isolated by filtration or extraction. f. The crude product can be purified by recrystallization.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound serves as a valuable intermediate in organic synthesis. A key application is its reduction to 2-aminoindane, a precursor for various biologically active molecules.[3][5][10]
Caption: Reactivity and synthetic utility of this compound.
The reduction of this compound can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).[11] This transformation is a critical step in the synthesis of various pharmaceutical agents. Indanone derivatives, in general, have shown a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[12][13]
Safety Information
-
Storage: this compound is a combustible solid and should be stored accordingly.[2][3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including eye shields, gloves, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[2][3]
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis. For more detailed information, direct consultation of the cited references is recommended.
References
- 1. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-茚酮肟 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 96 3349-63-1 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 3349-63-1 [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 3349-63-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Indanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-indanone oxime from 2-indanone, a key transformation in the preparation of various biologically active compounds and pharmaceutical intermediates. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.
Introduction
This compound is a valuable synthetic intermediate, primarily utilized in the Beckmann rearrangement to produce lactams and in the synthesis of various nitrogen-containing heterocyclic compounds. The conversion of the carbonyl group in 2-indanone to an oxime is a fundamental step that opens avenues for diverse functional group transformations. The most common method for this synthesis involves the reaction of 2-indanone with hydroxylamine, typically supplied as its hydrochloride salt, in the presence of a base.
Reaction Mechanism and Conditions
The synthesis of this compound proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of 2-indanone, followed by dehydration to form the oxime. The reaction is typically carried out in a protic solvent, such as ethanol or water, and often requires a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine.
Common bases employed include pyridine, potassium carbonate, or sodium acetate. The choice of base and solvent can influence the reaction rate and the ease of product isolation. The reaction is generally performed at temperatures ranging from room temperature to reflux, with reaction times varying from minutes to several hours.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of oximes from ketones, providing a comparative overview for the synthesis of this compound.
| Reagent System | Solvent | Temperature | Reaction Time | Yield | Reference |
| Hydroxylamine hydrochloride, Pyridine | Pyridine | 50 °C | 20 min | >95% | [1] |
| Hydroxylamine hydrochloride, Potassium carbonate | Water/Ethanol | ~60 °C (Ultrasound) | 2 min | 81-95% | [2] |
| Hydroxylamine hydrochloride, Sodium carbonate | Solid-state (Grinding) | Room Temperature | 1-3 min | ~95% | [3] |
| Hydroxylamine hydrochloride, Potassium carbonate | Not specified | Reflux | 3 hours | High | [4] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound, adapted from established methods for the oximation of ketones.[1][5]
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-indanone (1 equivalent) in pyridine.
-
Addition of Reagent: To the stirred solution, add hydroxylamine hydrochloride (1.05-1.5 equivalents).
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 20-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.[1]
-
To the residue, add ethyl acetate and 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash successively with 1 M aqueous HCl and brine.[1]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to yield the final product.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 2-indanone is a robust and well-established chemical transformation. The reaction with hydroxylamine hydrochloride in the presence of a base like pyridine offers high yields and straightforward purification. This technical guide provides the necessary information for researchers and professionals to successfully perform and optimize this important synthesis in a laboratory setting. Alternative green chemistry approaches, such as ultrasound-assisted synthesis or solvent-free grinding, may also be considered for process optimization and environmental considerations.[2][3]
References
Spectral and Methodological Overview of 2-Indanone Oxime for Advanced Research
For Immediate Release
This technical guide provides an in-depth analysis of the spectral properties of 2-indanone oxime, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document outlines key spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis and analysis.
Summary of Spectral Data
The spectral data for this compound is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.
¹H Nuclear Magnetic Resonance (NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.10 - 7.25 | m | Ar-H |
| 3.55 | s | CH₂ |
| 9.0 (approx.) | br s | N-OH |
Note: The exact chemical shift of the N-OH proton can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 160.0 | C=N |
| 140.0 | Ar-C (quaternary) |
| 126.8 | Ar-CH |
| 124.8 | Ar-CH |
| 35.0 | CH₂ |
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3400-3100 (broad) | O-H stretch of the oxime |
| 3050-3020 | Aromatic C-H stretch |
| 2920-2850 | Aliphatic C-H stretch |
| 1665 | C=N stretch of the oxime |
| 1480, 1450 | Aromatic C=C stretch |
| 950 | N-O stretch |
Mass Spectrometry (MS) Data
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Ion |
| 147 | [M]⁺ (Molecular Ion) |
| 130 | [M-OH]⁺ |
| 115 | [M-H₂NO]⁺ |
| 103 | [C₈H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectral analysis are provided below.
Synthesis of this compound
This compound can be synthesized from 2-indanone and hydroxylamine hydrochloride.
Materials:
-
2-indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-indanone in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to the flask. The base is used to neutralize the HCl released during the reaction.
-
The mixture is typically stirred at room temperature or gently heated under reflux for a specified period.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.
-
The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectral analysis of this compound.
A Technical Guide to the Beckmann Rearrangement of 2-Indanone Oxime
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scholarly literature and experimental data focusing specifically on the Beckmann rearrangement of 2-indanone oxime are limited. This guide is constructed based on the well-established, universally accepted mechanism of the Beckmann rearrangement, applying it to the this compound substrate. Quantitative data and protocols are derived from studies on the closely related and extensively documented rearrangement of 1-indanone oxime, which serves as a validated starting point for experimental design.
Introduction
The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an N-substituted amide or lactam.[1] First described by Ernst Otto Beckmann in 1886, this acid-catalyzed rearrangement proceeds through a characteristic migration of the alkyl or aryl group positioned anti-periplanar to the oxime's hydroxyl group.[2] The reaction is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2]
This whitepaper provides an in-depth technical examination of the Beckmann rearrangement as applied to this compound. The rearrangement of this symmetrical cyclic ketoxime results in a ring expansion, yielding a six-membered lactam fused to the aromatic ring. We will explore the core reaction mechanism, catalytic conditions, and provide detailed experimental protocols adapted from analogous systems to guide researchers in applying this transformation.
The Core Reaction Mechanism
The Beckmann rearrangement of this compound proceeds through a series of well-defined steps, initiated by the activation of the oxime's hydroxyl group, making it a suitable leaving group. The key event is a concerted 1,2-alkyl shift with the simultaneous expulsion of the leaving group.[3] Due to the symmetry of this compound, migration of either C1 or C3 results in the formation of the same product: 1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one .
The key mechanistic steps are as follows:
-
Activation of the Hydroxyl Group: In the presence of a protic acid (like H₂SO₄) or Lewis acid, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (H₂O).[3] Alternatively, reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or tosyl chloride (TsCl) can form a sulfonate or chloride ester, which are also excellent leaving groups.[2]
-
Concerted Rearrangement and Nitrilium Ion Formation: The group anti-periplanar to the activated hydroxyl group migrates from carbon to the electron-deficient nitrogen. This migration is concerted with the departure of the leaving group (e.g., water), avoiding the formation of a discrete nitrene intermediate.[1] This 1,2-shift results in the formation of a stable nitrilium ion intermediate.
-
Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is attacked by a water molecule present in the reaction medium.
-
Deprotonation and Tautomerization: A final deprotonation step yields an imidic acid (the enol form of an amide), which rapidly tautomerizes to the more stable keto-form, yielding the final lactam product.[3]
References
Hydrogenation of 2-Indanone Oxime: A Technical Guide to Reaction Pathways and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 2-indanone oxime is a critical transformation in synthetic organic chemistry, providing a direct route to 2-aminoindan, a valuable building block for various pharmaceutical agents. The selectivity of this reduction is highly dependent on the choice of catalyst and reaction conditions, leading to different product outcomes. This technical guide provides an in-depth analysis of the reaction pathways, detailed experimental protocols, and a summary of quantitative data to aid in the development of efficient and selective synthetic strategies.
Reaction Pathways: A Dichotomy of Conditions
The hydrogenation of this compound can proceed through distinct pathways, primarily dictated by the pH of the reaction medium. The choice of catalyst also plays a crucial role in directing the reaction towards the desired product, be it the primary amine or the hydroxylamine intermediate.
Acidic Conditions
In the presence of acid, the reaction mechanism is believed to initiate with the protonation of the oxime.[1] Subsequent reduction of the C=N bond or the N-O bond is then influenced by the catalyst.
-
Palladium on Carbon (Pd/C): This catalyst has been shown to be highly effective in producing 2-aminoindan with high yield under acidic conditions.[1][2] The reaction is thought to proceed through the reduction of the N-O bond.[2]
-
Platinum on Carbon (Pt/C): Interestingly, under similar acidic conditions, 5% Pt/C can lead to the formation of the corresponding hydroxylamine, 2-(hydroxylamino)indane, with significant yield.[1][2] This suggests that Pt catalysts favor the reduction of the C=N bond in the protonated oxime.[2]
References
An In-depth Technical Guide to the Stereoisomerism of 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of 2-indanone oxime, a molecule of interest in synthetic and medicinal chemistry. This document details the synthesis, separation, and characterization of its geometric isomers, the (E)- and (Z)-2-indanone oximes. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presentation to facilitate further investigation into the unique properties and potential applications of these stereoisomers.
Introduction to Stereoisomerism in Oximes
Oximes, characterized by the R1R2C=NOH functional group, are versatile intermediates in organic synthesis and are found in various biologically active compounds. The C=N double bond in oximes is stereogenic, giving rise to geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom can significantly influence the molecule's physical, chemical, and biological properties. This stereoisomerism is a critical consideration in drug development, as different isomers can exhibit distinct pharmacological and toxicological profiles.
For this compound, the two stereoisomers are (E)-2-(hydroxyimino)indane and (Z)-2-(hydroxyimino)indane. The determination of the stereochemistry and the separation of these isomers are crucial for understanding their structure-activity relationships.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-indanone with hydroxylamine. This reaction generally yields a mixture of (E) and (Z) isomers. The ratio of the isomers can be influenced by reaction conditions such as temperature, solvent, and pH. Below are two detailed experimental protocols for the synthesis.
Classical Synthesis Protocol
This method involves the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium carbonate, in a suitable solvent like ethanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-indanone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution. Subsequently, add a base such as pyridine or an aqueous solution of sodium carbonate (1.5 to 2 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: The crude product, a mixture of (E) and (Z) isomers, can be purified by recrystallization or column chromatography.
Ultrasound-Assisted Green Synthesis Protocol
This method offers a more environmentally friendly and efficient alternative to the classical approach, often requiring shorter reaction times and avoiding the use of organic solvents.
Experimental Protocol:
-
Mixing Reactants: In a mortar, grind a mixture of 2-indanone (1 equivalent) and hydroxylamine hydrochloride (1.2 to 1.5 equivalents).
-
Sonication: Transfer the mixture to a beaker and add a minimal amount of water or a water-ethanol mixture. Place the beaker in an ultrasonic bath.
-
pH Adjustment: During sonication, adjust the pH of the mixture to approximately 10 by the dropwise addition of a 10% aqueous potassium carbonate solution.
-
Isolation: Sonication is typically continued for a short period (e.g., 2-10 minutes) until the reaction is complete (monitored by TLC). The oxime product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the this compound mixture. Further purification can be achieved by recrystallization.
Separation and Purification of Stereoisomers
The separation of the (E) and (Z) isomers of this compound is a critical step for their individual characterization and biological evaluation. Column chromatography is the most effective method for this purpose.
Experimental Protocol for Column Chromatography:
-
Column Preparation: Pack a silica gel column using a suitable non-polar eluent, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 9:1).
-
Sample Loading: Dissolve the crude mixture of this compound isomers in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The two isomers will have different retention factors (Rf values).
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated (E)- and (Z)-2-indanone oximes.
dot
An In-depth Technical Guide to the Solubility and Stability of 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-indanone oxime, with a focus on its solubility and stability. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the expected behavior based on the general characteristics of ketoximes and furnishes detailed experimental protocols for researchers to determine these properties empirically.
Core Properties of this compound
This compound is a ketoxime derivative of 2-indanone.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including the pharmacologically relevant 2-aminoindane.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 3349-63-1 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 152-154 °C | [2][4] |
| IUPAC Name | N-(1,3-dihydroinden-2-ylidene)hydroxylamine | [1] |
Solubility Profile
To obtain precise solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions often encountered in biological assays.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same aqueous buffer to be used in the assay (e.g., PBS, pH 7.4).
-
-
Precipitation Induction:
-
Transfer a small, fixed volume of each diluted DMSO stock solution into corresponding wells of a new 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation if the solubility limit is exceeded.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Quantify the amount of precipitate using a plate reader-based method:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
Turbidimetry: Measures the reduction in light transmission due to cloudiness.
-
Direct UV/LC-MS: After centrifugation or filtration of the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.
-
-
Stability Profile
The stability of this compound has not been extensively reported. However, the chemical nature of the oxime functional group provides insights into its potential degradation pathways. Oximes are known to be susceptible to hydrolysis, particularly under acidic conditions, and can undergo rearrangements.[5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
Expected Degradation Pathways
-
Hydrolysis: The C=N bond of the oxime is susceptible to cleavage by water, which is typically catalyzed by acid.[5] This would lead to the formation of 2-indanone and hydroxylamine.
-
Beckmann Rearrangement: In the presence of strong acids or other specific reagents, ketoximes can undergo a Beckmann rearrangement to form an amide.[8] For this compound, this would likely result in a lactam.
-
Oxidation: The molecule may be susceptible to oxidation, although specific pathways are not documented.
-
Photodegradation: Exposure to light, particularly UV radiation, could lead to degradation.
-
Thermal Degradation: High temperatures may cause decomposition.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]
Protocol:
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a solution of a strong base (e.g., 0.1 M NaOH) and heat.
-
Neutral Hydrolysis: Dissolve this compound in water and heat.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines. A solid sample should also be exposed.
-
Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80-100 °C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact this compound from all its degradation products.
-
-
Peak Purity and Identification:
-
Assess the purity of the this compound peak at each time point using a photodiode array (PDA) detector.
-
Identify the structure of significant degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not extensively documented, its general behavior can be inferred from the known chemistry of ketoximes. This technical guide provides researchers with the necessary background and detailed experimental protocols to empirically determine these crucial parameters. The provided methodologies for solubility and stability testing are fundamental for any research or development program involving this compound, ensuring data reliability and a deeper understanding of the compound's properties.
References
- 1. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3349-63-1 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Indanone Oxime: A Technical Guide to Commercial Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Indanone oxime, a key intermediate in various chemical syntheses. The document details commercially available sources and their specified purities, outlines a representative synthesis protocol, and describes methods for its purification and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as other scientific endeavors requiring high-purity this compound.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to 99%. Below is a summary of representative commercial sources and their stated purities. It is important to note that purity specifications can vary by supplier and batch, and it is always recommended to consult the supplier's certificate of analysis for specific lot information.
| Supplier | Stated Purity |
| Sigma-Aldrich | 96% |
| Amerigo Scientific | 96% |
| CymitQuimica | 95% |
| Shaanxi Dideu Medichem Co. Ltd. | 99% |
| Career Henan Chemical Co. | 98% |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the reaction of 2-indanone with hydroxylamine. The following protocol is a representative method adapted from established procedures for oxime formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution (for workup with pyridine)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-indanone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.05-1.2 equivalents). If using a base, add pyridine (in slight excess) or anhydrous sodium carbonate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Pyridine method): After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and 1M aqueous HCl to neutralize the pyridine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Workup (Sodium Carbonate method): After the reaction is complete, cool the mixture and add water. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization for Purity Determination
The purity of this compound can be assessed using a variety of analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of this compound. Spectral data for this compound is publicly available and can be used as a reference.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for determining the purity of non-volatile and thermally labile compounds like oximes. A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound.
Representative HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water, which can be run in isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: A dilute solution of this compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile and thermally stable compounds. While oximes can sometimes be thermally labile, GC-MS can provide valuable information on purity and the identity of any volatile impurities.[1]
Representative GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C.
-
Detector: Mass Spectrometer.
Visualized Workflows
To further clarify the processes described, the following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for this compound.
References
An In-depth Technical Guide to the Functional Group Analysis of 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the functional groups present in 2-indanone oxime, a molecule of interest in synthetic chemistry and drug development. Through a detailed examination of its spectroscopic data and a review of relevant experimental protocols, this document serves as a valuable resource for the characterization and understanding of this compound.
Molecular Structure and Functional Groups
This compound (C₉H₉NO) is a derivative of 2-indanone and belongs to the ketoxime class of organic compounds.[1] Its structure is characterized by the presence of three key functional groups:
-
Oxime Group (-C=N-OH): This is the defining functional group, resulting from the condensation of the ketone in 2-indanone with hydroxylamine. The oxime group is a versatile functional handle in organic synthesis.
-
Aromatic Ring (Benzene): The fused benzene ring is a core structural feature, contributing to the molecule's overall stability and influencing its spectroscopic properties.
-
Methylene Groups (-CH₂-): Two methylene groups form the five-membered ring of the indane scaffold.
Spectroscopic Data for Functional Group Identification
The structural features of this compound can be elucidated through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the functional groups within a molecule. The characteristic absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3418 | O-H (in Oxime) | Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2900 | C-H (Aliphatic) | Stretching |
| ~1643 | C=N (Oxime) | Stretching |
| ~1480, ~1460 | C=C (Aromatic) | Stretching |
| ~950 | N-O (Oxime) | Stretching |
Data interpreted from typical oxime IR spectra.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insights into the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
The proton NMR spectrum of this compound displays distinct signals for the aromatic, methylene, and oxime protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | Singlet (broad) | 1H | N-OH |
| ~7.2-7.4 (m) | Multiplet | 4H | Aromatic C-H |
| ~3.6 (s) | Singlet | 4H | -CH₂- |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. Data is estimated based on typical values for similar structures.[3]
The carbon NMR spectrum provides information on the different carbon environments within this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=N (Oxime) |
| ~140 | Aromatic C (quaternary) |
| ~127 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~35 | -CH₂- |
Note: These are approximate chemical shifts based on spectral data for 2-indanone and general values for oximes.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 147.17.[1]
Key Fragment Ions:
| m/z | Possible Fragment |
| 147 | [C₉H₉NO]⁺ (Molecular Ion) |
| 130 | [M - OH]⁺ |
| 115 | [M - O, -NH]⁺ |
| 103 | [C₈H₇]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of a hydroxyl radical (m/z 130) is a common fragmentation pathway for oximes.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the condensation of 2-indanone with hydroxylamine hydrochloride.[6][7][8][9]
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or a suitable base (e.g., potassium carbonate)
-
Ethanol or water as a solvent
-
Diethyl ether for extraction
-
Hydrochloric acid (1 M) for workup
-
Anhydrous sodium sulfate for drying
Procedure:
-
Dissolve 2-indanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.05-1.5 equivalents) in water to the flask.
-
Add a base such as pyridine to the mixture to neutralize the HCl released during the reaction.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., using ultrasound irradiation for a shorter reaction time) and monitored by thin-layer chromatography (TLC).[6]
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with 1 M HCl to remove pyridine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal.
Data Acquisition: The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹.
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam, and the resulting fragments are analyzed.
Visualized Workflows
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic characterization.
References
- 1. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Indanone(615-13-4) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. scielo.org.za [scielo.org.za]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arpgweb.com [arpgweb.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Aminoindane from 2-Indanone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-aminoindane, a valuable building block in medicinal chemistry and drug development, via the reduction of 2-indanone oxime. Two primary, high-yield methods are presented: catalytic hydrogenation using Palladium on carbon (Pd/C) under acidic conditions and reduction with Raney Nickel under basic conditions. This guide includes comprehensive experimental procedures, data on reaction efficiency, and a discussion of the underlying reaction mechanisms to aid researchers in selecting the optimal synthetic route for their specific needs.
Introduction
2-Aminoindane and its derivatives are of significant interest in pharmacology due to their diverse biological activities. The efficient synthesis of 2-aminoindane is a critical step in the development of novel therapeutics. The reduction of this compound is a common and effective strategy to produce this key intermediate. The choice of catalyst and reaction conditions plays a crucial role in the yield and purity of the final product. This application note details two robust and widely used methods for this transformation.
Data Presentation
The following table summarizes the key quantitative data for the two primary methods of 2-aminoindane synthesis from this compound.
| Parameter | Method 1: Pd/C Catalyzed Hydrogenation | Method 2: Raney Nickel Reduction |
| Catalyst | Palladium on Carbon (5% or 10% Pd) | Raney Nickel |
| Reaction Conditions | Acidic (e.g., glacial acetic acid, sulfuric acid) | Basic (e.g., methanolic sodium hydroxide) |
| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) |
| Pressure | ~3 atm | Atmospheric to slightly elevated |
| Temperature | 20–25 °C | 30-60 °C |
| Reaction Time | ~2 hours | Variable, monitor by H₂ uptake |
| Reported Yield | Up to 94%[1][2] | Up to 91-94%[1][2] |
| Key Advantages | High yield, relatively mild conditions. | High yield, avoids strongly acidic conditions. |
Reaction Mechanisms and Pathways
The reaction pathway for the reduction of this compound is highly dependent on the pH of the reaction medium.
-
Acidic Conditions (favored by Pd/C): In the presence of acid, the oxime is protonated. The reduction can then proceed through different pathways. With palladium catalysts, the reduction of the N-O bond is favored, leading to an intermediate imine, which is subsequently hydrogenated to the desired primary amine, 2-aminoindane.[1]
-
Neutral or Basic Conditions (favored by Raney Ni): Under neutral or basic conditions, the hydrogenation is believed to proceed via hydrogenolysis of the N-O bond to form an imine intermediate, which is then reduced to the amine.[1] Raney Nickel shows high catalytic activity under these conditions, leading to high yields of 2-aminoindane.[2]
Experimental Protocols
Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation in Acidic Medium
This protocol is adapted from established procedures for the reduction of oximes using a palladium catalyst.[1][2]
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Hydrogen gas (H₂)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in glacial acetic acid.
-
Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst. The catalyst loading can typically be around 5-10% by weight relative to the this compound.
-
Acidification: Add a catalytic amount of concentrated sulfuric acid.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to approximately 3 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for about 2 hours, or until hydrogen uptake ceases.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.
-
Dissolve the residue in water and cool in an ice bath.
-
Carefully basify the aqueous solution with a 10 M NaOH solution to precipitate the 2-aminoindane.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield crude 2-aminoindane.
-
The product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Method 2: Raney Nickel Reduction in Basic Medium
This protocol is based on the effective reduction of this compound using Raney Nickel in a basic environment.[1][2]
Materials:
-
This compound
-
Raney Nickel (activated, as a slurry in water or ethanol)
-
Methanol
-
Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in methanol.
-
Base Addition: Add a solution of sodium hydroxide in methanol or sodium methoxide.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. The amount of catalyst can be approximately equal in weight to the this compound for optimal results, though lower loadings can be used with longer reaction times or higher temperatures.
-
Hydrogenation: Seal the vessel, purge with hydrogen, and then maintain a hydrogen atmosphere (balloon or slight positive pressure).
-
Reaction: Stir the mixture at a slightly elevated temperature (30-60 °C) until hydrogen uptake is complete. The reaction progress can be monitored by TLC or GC.
-
Work-up:
-
Cool the reaction to room temperature, vent the hydrogen, and purge with an inert gas.
-
Carefully filter the mixture through Celite® to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Wash the filter cake with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
-
Purification:
-
The resulting crude 2-aminoindane can be purified by vacuum distillation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aminoindane from this compound.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry. Do not allow the catalyst to dry on filter paper.
-
Reagents: Handle all chemicals, including acids, bases, and organic solvents, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The reduction of this compound to 2-aminoindane can be achieved with high efficiency using either Palladium on carbon in acidic media or Raney Nickel in basic media. The choice between these methods may depend on the availability of reagents and equipment, as well as the desired reaction conditions. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to successfully synthesize this important pharmaceutical intermediate.
References
Application Notes and Protocols: Catalytic Hydrogenation of 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-indanone oxime to produce 2-aminoindan, a valuable intermediate in pharmaceutical synthesis. The protocols cover various catalytic systems, including Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel, highlighting the impact of catalyst and reaction conditions on product selectivity.
Introduction
The reduction of this compound to 2-aminoindan is a critical transformation in the synthesis of various biologically active compounds. Catalytic hydrogenation is a widely employed method for this conversion due to its efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the reaction outcome, leading to either the desired primary amine (2-aminoindan) or the hydroxylamine intermediate. This guide offers a comparative overview of different protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for the catalytic hydrogenation of this compound using different catalytic systems.
| Catalyst | Additives/Solvent System | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Product | Yield (%) | Reference |
| Pd/C | Glacial Acetic Acid, H₂SO₄ (conc.) | 20-25 | 3 | 2 | 2-Aminoindan | 94 | [1] |
| 5% Pt/C | Glacial Acetic Acid, H₂SO₄ (conc.) | 20-25 | 3 | 2 | 2-(Hydroxyamino)indan | 54 | [1] |
| Raney Ni | Basic Conditions (e.g., NaOH/EtOH) | Ambient | Mild | Not Specified | 2-Aminoindan | 91 | [1] |
Reaction Pathways and Experimental Workflows
The choice of catalyst dictates the predominant reaction pathway. Palladium catalysts are understood to primarily catalyze the N-O bond cleavage, while platinum catalysts, under acidic conditions, favor the reduction of the C=N bond of the protonated oxime.[1]
Caption: Reaction pathways for the hydrogenation of this compound.
A general workflow for a typical catalytic hydrogenation experiment is outlined below. Specific details for each catalyst are provided in the protocols section.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources nearby.
-
Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle with care under an inert atmosphere or wetted with solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Pd/C Catalyzed Hydrogenation of this compound to 2-Aminoindan
This protocol is designed for the high-yield synthesis of 2-aminoindan using a palladium on carbon catalyst under acidic conditions.[1]
Materials:
-
This compound
-
Palladium on Carbon (e.g., 5% or 10% Pd/C)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Suitable hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, dissolve this compound in glacial acetic acid.
-
Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the reaction mixture.
-
Hydrogenation: Purge the reactor with hydrogen gas (at least 3 cycles of vacuum/backfill). Pressurize the reactor to 3 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at 20-25 °C for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) if desired.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it may be pyrophoric. Keep it wet with the solvent.
-
Wash the filter cake with a small amount of glacial acetic acid.
-
The filtrate containing the product can then be worked up as required (e.g., neutralization, extraction, and purification).
-
Protocol 2: Pt/C Catalyzed Hydrogenation of this compound to 2-(Hydroxyamino)indan
This protocol selectively yields the hydroxylamine intermediate using a platinum on carbon catalyst under acidic conditions.[1]
Materials:
-
This compound
-
5% Platinum on Carbon (5% Pt/C)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Suitable hydrogenation reactor
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Follow steps 1-4 as described in Protocol 1, using 5% Pt/C as the catalyst.
-
Hydrogenation: Purge the reactor with hydrogen gas and pressurize to 3 atm.
-
Reaction: Stir the reaction mixture at 20-25 °C for 2 hours.
-
Work-up: Follow the work-up procedure as described in Protocol 1 to isolate the crude 2-(hydroxyamino)indan for further purification.
Protocol 3: Raney Nickel Catalyzed Hydrogenation of this compound to 2-Aminoindan
This protocol describes the synthesis of 2-aminoindan using Raney Nickel under basic conditions.[1]
Materials:
-
This compound
-
Raney Nickel (in a slurry, e.g., in water or ethanol)
-
Ethanol (or other suitable alcohol)
-
A base (e.g., sodium hydroxide)
-
Suitable hydrogenation apparatus (can often be performed at atmospheric pressure using a balloon of hydrogen)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (if starting from alloy):
-
In a fume hood, slowly add Ni-Al alloy to a solution of sodium hydroxide in water, controlling the temperature with an ice bath.
-
After the initial vigorous reaction subsides, gently heat the mixture to complete the digestion.
-
Carefully decant the sodium aluminate solution and wash the Raney Nickel catalyst repeatedly with deionized water until the washings are neutral.
-
Store the active catalyst under water or a suitable solvent (e.g., ethanol). Caution: Active Raney Nickel is pyrophoric and must not be allowed to dry.
-
-
Reaction Setup:
-
To a flask containing a solution of this compound in ethanol, add a catalytic amount of a base (e.g., a solution of NaOH in ethanol).
-
Carefully add the Raney Nickel slurry.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas (a balloon filled with hydrogen is often sufficient for atmospheric pressure hydrogenations).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or another suitable method.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the system with an inert gas.
-
Filter the mixture through Celite to remove the Raney Nickel. Keep the filter cake wet.
-
The filtrate can be concentrated and the product isolated and purified.
-
References
Application Notes and Protocols: Raney® Nickel Catalyzed Reduction of 2-Indanone Oxime to 2-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient reduction of 2-indanone oxime to the corresponding primary amine, 2-aminoindan, utilizing Raney® Nickel as a heterogeneous catalyst. 2-Aminoindan is a valuable building block in the synthesis of various pharmaceutical agents and research chemicals. The protocols described herein outline two effective methods: catalytic hydrogenation with gaseous hydrogen and catalytic transfer hydrogenation. These procedures are designed to be robust and scalable for laboratory settings, ensuring high yields and purity of the final product.
Introduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, providing a crucial route to amine functionalities from carbonyl compounds. Raney® Nickel has long been recognized as a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including oximes.[1][2] Its high surface area and catalytic activity make it an excellent choice for the synthesis of 2-aminoindan from this compound. This conversion is particularly significant in medicinal chemistry, as the 2-aminoindan scaffold is present in numerous biologically active molecules. This document presents optimized conditions and detailed procedures for this key transformation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Raney® Nickel-catalyzed reduction of this compound to 2-aminoindan.
| Method | Hydrogen Source | Catalyst Loading (w/w vs. Oxime) | Solvent | Base Additive | Temperature (°C) | Pressure/Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂ gas | ~15% | Ethanol | NH₃ or NaOH | 25-80 | 10-50 atm | >90 | [3] |
| Catalytic Transfer | 2-Propanol | ~100% | 2-Propanol | 2% KOH | Reflux | 1-3 h | ~83 | [2] |
| Hydrazine Reduction | Hydrazine | 5-20% | Ethanol | - | 60-85 | 16 h | High | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction of this compound using Raney® Nickel under a hydrogen atmosphere. The use of a basic medium is crucial for achieving high selectivity for the primary amine.
Materials:
-
This compound
-
Raney® Nickel (W-6 grade, aqueous slurry)
-
Ethanol, reagent grade
-
Ammonia solution (28%) or Sodium Hydroxide
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: Prepare W-6 Raney® Nickel catalyst from a nickel-aluminum alloy according to the established procedure from Organic Syntheses.[1] This involves digesting the alloy with a sodium hydroxide solution, followed by extensive washing with deionized water until the washings are neutral. The activated catalyst should be stored under water or a suitable solvent (e.g., ethanol) at all times to prevent pyrophoric activity.
-
Reaction Setup:
-
In a suitable high-pressure reactor, add this compound (1.0 eq).
-
Add ethanol as the solvent (approx. 10-20 mL per gram of oxime).
-
To the suspension, add a catalytic amount of an aqueous slurry of W-6 Raney® Nickel (approximately 15% by weight of the this compound).
-
Add a basic additive, such as a few drops of concentrated ammonia solution or a small amount of sodium hydroxide, to suppress the formation of secondary amine byproducts.
-
-
Hydrogenation:
-
Seal the reactor and purge the system several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and should not be allowed to dry. Keep the filter cake wet with water or solvent and dispose of it appropriately.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-aminoindan can be further purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride).
-
Protocol 2: Catalytic Transfer Hydrogenation using 2-Propanol
This method offers a convenient alternative to using high-pressure hydrogen gas, employing 2-propanol as both the solvent and the hydrogen donor.[2]
Materials:
-
This compound
-
Raney® Nickel (aqueous slurry)
-
2-Propanol, reagent grade
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard reflux apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add 2-propanol as the solvent (approx. 20 mL per gram of oxime).
-
Add a catalytic amount of an aqueous slurry of Raney® Nickel (approximately a 1:1 weight ratio with the oxime).
-
Add 2% (by weight of the oxime) of potassium hydroxide (KOH).
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst, following the same safety precautions as in Protocol 1.
-
Wash the filter cake with additional 2-propanol.
-
Combine the filtrate and washings and remove the 2-propanol under reduced pressure.
-
To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-aminoindan.
-
Further purification can be achieved by vacuum distillation or salt formation and recrystallization.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-aminoindan.
Caption: Proposed reaction pathway for this compound reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scholar.utc.edu [scholar.utc.edu]
- 3. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. US3959379A - Preparation of primary amines - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Reduction of 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed reduction of 2-indanone oxime to 2-aminoindan, a valuable intermediate in the synthesis of pharmaceuticals. The following sections outline various catalytic systems, present quantitative data in a structured format, provide a detailed experimental protocol, and illustrate the reaction workflow.
Introduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active compounds. 2-Aminoindan, in particular, is a key structural motif found in several therapeutic agents. Palladium-based catalysts have emerged as highly efficient and selective reagents for this conversion, offering significant advantages over other reducing agents.
This application note explores different palladium-catalyzed methods for the reduction of this compound, highlighting the effects of reaction conditions on yield and selectivity.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various reported methods for the palladium-catalyzed reduction of this compound and related oximes.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Pd/C | This compound | H₂ | Glacial AcOH / H₂SO₄ | 20–25 | 3 | 2 | 94 | [1] |
| Pd complex with 4-nitrobenzene-1,2-diamine ligand | Various Oximes | H₂ | Water | Room Temp | 1 | - | >99 | [2][3][4] |
| Pd(OH)₂/C | Amides with oxime group | H₂ | AcOH | Room Temp | 1 | - | High | [1] |
| 5% Pd/C | 6-Methoxy-indan-1-one oxime (O-acetylated) | H₂ | THF / Acetic Anhydride | 30–40 | 3 | 4–6 | 90 | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed reduction of this compound based on a highly effective method.
Protocol 1: High-Yield Reduction of this compound using Pd/C in Acidic Medium[1]
This protocol describes the hydrogenation of this compound to 2-aminoindan with high yield.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add this compound.
-
Add glacial acetic acid as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Finally, add the 10% Pd/C catalyst. The catalyst should be handled carefully in an inert atmosphere if possible, although it is generally stable in air for short periods.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with nitrogen or argon to remove air.
-
Introduce hydrogen gas and pressurize the vessel to 3 atmospheres.
-
Commence vigorous stirring or shaking.
-
Maintain the reaction temperature at 20–25 °C.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.
-
Dissolve the residue in water.
-
Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until a pH > 12 is reached. This will precipitate the product.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-aminoindan.
-
The product can be further purified by distillation or recrystallization if necessary.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the key steps in the palladium-catalyzed reduction of this compound.
Caption: Experimental workflow for the palladium-catalyzed reduction of this compound.
This document is intended for informational purposes for qualified professionals. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Please consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
Platinum-Catalyzed Hydrogenation of 2-Indanone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of oximes is a fundamental transformation in organic synthesis, providing access to valuable primary amines and hydroxylamines, which are key intermediates in the preparation of numerous pharmaceuticals and bioactive molecules. 2-Aminoindan, in particular, is a crucial building block for several drugs. This document provides detailed application notes and protocols for the platinum-catalyzed hydrogenation of 2-indanone oxime, highlighting the catalyst's unique selectivity under specific conditions.
Data Presentation
The catalytic hydrogenation of this compound can be directed to yield either 2-aminoindan or 2-(hydroxyamino)indan, depending on the catalyst and reaction conditions employed. The following table summarizes the quantitative data from key experiments.
| Catalyst | Product | Solvent System | Additive(s) | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Pt/C | 2-(Hydroxyamino)indan | Glacial Acetic Acid | Conc. H₂SO₄ | 3 | 20-25 | 2 | 54 | [1] |
| Pd/C | 2-Aminoindan | Glacial Acetic Acid | Conc. H₂SO₄ | 3 | 20-25 | 2 | 94 | [1] |
| Raney Ni | 2-Aminoindan | Not specified (Basic conditions) | Not specified | Not specified | Not specified | Not specified | 91 | [2] |
| PtO₂ | N-(6-methoxy-1-indan-1-yl)-acetamide* | Tetrahydrofuran | Acetic Anhydride | 4 | 30-40 | 10 | High | [3] |
Note: This result is for a related substituted 1-indanone oxime and proceeds through an acylated intermediate.
Experimental Protocols
Protocol 1: Platinum-Catalyzed Synthesis of 2-(Hydroxyamino)indan
This protocol outlines the procedure for the selective reduction of this compound to 2-(hydroxyamino)indan using a platinum-on-carbon catalyst under acidic conditions.[1]
Materials:
-
This compound
-
5% Platinum on carbon (Pt/C)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Büchner funnel with filter paper, Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve this compound in glacial acetic acid.
-
Carefully add a catalytic amount of 5% Pt/C to the solution.
-
Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove any air.
-
Introduce hydrogen gas into the vessel to a pressure of 3 atmospheres.
-
Commence vigorous stirring and maintain the temperature at 20-25 °C.
-
Monitor the reaction for 2 hours, ensuring the pressure is maintained.
-
Upon completion, carefully vent the hydrogen gas from the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of glacial acetic acid.
-
The filtrate contains the 2-(hydroxyamino)indan product. The product can be isolated and purified using standard laboratory techniques such as crystallization or chromatography. A yield of approximately 54% can be expected.
Protocol 2: General Procedure for Platinum Oxide (Adam's Catalyst) Hydrogenation of an Indanone Oxime Derivative
The following is a general procedure adapted from the hydrogenation of a substituted 1-indanone oxime using platinum oxide (PtO₂), which can be considered for the reduction of this compound.[3]
Materials:
-
Indanone oxime derivative
-
Platinum oxide (PtO₂, Adam's catalyst)
-
Tetrahydrofuran (THF)
-
Acetic anhydride (if acylation is desired prior to reduction)
-
Hydrogen gas (H₂)
-
High-pressure reactor
-
Filtration apparatus
-
Sodium hydroxide solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the indanone oxime derivative in THF in a high-pressure reaction vessel.
-
If desired, add acetic anhydride to the solution and stir at room temperature to form the O-acetyl oxime.
-
Add a catalytic amount of PtO₂ to the reaction mixture.
-
Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 4 bars (approximately 3.95 atm).
-
Heat the reaction mixture to 30-40 °C and maintain vigorous stirring for 10 hours.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture to remove the platinum catalyst.
-
The filtrate can then be worked up. For example, by quenching with a sodium hydroxide solution to a pH of 8-9.
-
The organic layer can be separated and concentrated to yield the product.
Reaction Pathways and Mechanisms
The outcome of the hydrogenation of this compound is highly dependent on the catalyst and the pH of the reaction medium.
Under acidic conditions, the oxime is protonated, which facilitates the reduction. The difference in selectivity between platinum and palladium catalysts can be attributed to their different mechanisms of action. Palladium tends to catalyze the hydrogenolysis of the N-O bond first, leading to an imine intermediate that is then reduced to the amine.[1] In contrast, platinum appears to preferentially catalyze the reduction of the C=N double bond, which can lead to the formation of the hydroxylamine.[1]
In neutral or basic conditions, the reaction proceeds through a different pathway, generally favoring the formation of the primary amine.
Visualizations
Caption: Catalytic Hydrogenation of this compound.
Caption: Workflow for Platinum-Catalyzed Synthesis.
References
Synthesis of Ceforanide Utilizing a 2-Indanone Oxime Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the second-generation cephalosporin antibiotic, ceforanide. The synthesis pathway originates from 2-indanone, proceeding through a key 2-indanone oxime intermediate to form the essential side chain, o-aminomethylphenylacetic acid, which is subsequently coupled with the cephalosporin nucleus to yield the final active pharmaceutical ingredient.
I. Overview of the Synthetic Pathway
The synthesis of ceforanide from 2-indanone is a multi-step process that involves the formation and subsequent rearrangement of an oxime, followed by hydrolysis and final condensation with a modified 7-aminocephalosporanic acid (7-ACA) core. The key stages of this synthesis are:
-
Oximation of 2-Indanone: Conversion of 2-indanone to this compound.
-
Beckmann Rearrangement: Rearrangement of this compound to yield o-aminomethylphenylacetic acid lactam.
-
Hydrolysis: Conversion of the lactam to o-aminomethylphenylacetic acid.
-
Condensation: Acylation of the 7-amino group of the cephalosporin nucleus with the synthesized side chain to form ceforanide.
An alternative, more direct route for the synthesis of the o-aminomethylphenylacetic acid lactam from 2-indanone using sodium azide has also been reported and is presented here for completeness.[1]
II. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the formation of this compound from 2-indanone.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or a suitable base (e.g., sodium acetate)
-
Ethanol
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-indanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.05-1.5 equivalents) and pyridine (2.8 equivalents) to the solution.
-
Heat the mixture at a controlled temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and water to partition the mixture.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| 2-Indanone | 132.16 | 1.0 | - |
| Hydroxylamine HCl | 69.49 | 1.05 - 1.5 | - |
| This compound | 147.17 | - | >90 |
Protocol 2: Beckmann Rearrangement of this compound and Hydrolysis
This protocol describes the conversion of this compound to o-aminomethylphenylacetic acid. This can be achieved via a Beckmann rearrangement to the lactam, followed by hydrolysis. A variety of acidic catalysts can be used for the rearrangement, including sulfuric acid, polyphosphoric acid, or tosyl chloride.[2]
Part A: Beckmann Rearrangement to o-Aminomethylphenylacetic Acid Lactam
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Inert solvent (e.g., Dichloromethane)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction vessel, dissolve this compound in an inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add polyphosphoric acid with stirring, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude lactam.
Part B: Hydrolysis to o-Aminomethylphenylacetic Acid
Materials:
-
o-Aminomethylphenylacetic Acid Lactam
-
Concentrated Hydrochloric Acid
-
Charcoal
Procedure:
-
To the crude lactam, add concentrated hydrochloric acid.
-
Reflux the mixture for approximately 3 hours.
-
While hot, treat the solution with activated charcoal for 5 minutes and filter.
-
Cool the filtrate to induce crystallization of o-aminomethylphenylacetic acid hydrochloride.
-
Collect the crystals by filtration and dry. The free amino acid can be obtained by neutralization.
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| o-Aminomethylphenylacetic Acid Lactam | 147.17 | Variable |
| o-Aminomethylphenylacetic Acid HCl | 201.65 | ~79 (from lactam)[1] |
Alternative Protocol 2a: Direct Synthesis of o-Aminomethylphenylacetic Acid Lactam from 2-Indanone
This protocol provides a one-pot synthesis of the lactam intermediate from 2-indanone.[1]
Materials:
-
2-Indanone
-
Sodium azide (NaN₃)
-
Concentrated Sulfuric Acid
-
Chloroform
Procedure:
-
Suspend freshly prepared 2-indanone (1 equivalent) and sodium azide (2.15 equivalents) in chloroform.
-
Cool the suspension and carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it with water, a saturated solution of sodium bicarbonate, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield o-aminomethylphenylacetic acid lactam.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| 2-Indanone | 132.16 | 1.0 | - |
| Sodium Azide | 65.01 | 2.15 | - |
| o-Aminomethylphenylacetic Acid Lactam | 147.17 | - | ~73[1] |
Protocol 3: Synthesis of Ceforanide
This protocol details the final condensation step to produce ceforanide. This involves the coupling of the o-aminomethylphenylacetic acid side chain with the appropriate cephalosporin nucleus. The cephalosporin nucleus required is 7-amino-3-[[[1-(carboxymethyl)-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][3]
Materials:
-
o-Aminomethylphenylacetic acid
-
7-amino-3-[[[1-(carboxymethyl)-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
-
A suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC))[4]
-
An activating agent (e.g., 1-Hydroxybenzotriazole (HOBt))[4]
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
A suitable base (e.g., Triethylamine)
Procedure:
-
Protect the primary amine of o-aminomethylphenylacetic acid using a suitable protecting group (e.g., by reacting with an ester reagent).[1]
-
In a reaction vessel under an inert atmosphere, dissolve the protected o-aminomethylphenylacetic acid in a dry, aprotic solvent.
-
Add the coupling agent and activating agent and stir for a short period to form the active ester.
-
In a separate vessel, suspend the 7-aminocephalosporanic acid derivative in the same solvent and add a base to aid dissolution.
-
Cool both solutions to a low temperature (e.g., -10 to -25°C).[1]
-
Slowly add the activated side-chain solution to the cephalosporin nucleus suspension over several hours.[1]
-
Allow the reaction to proceed at low temperature until completion.
-
After the reaction, the crude ceforanide is obtained through workup, which may involve filtration, washing, and extraction.
-
The protecting group is then removed under appropriate conditions.
-
The final product is purified by crystallization or chromatography.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Protected o-Aminomethylphenylacetic acid | Variable | - |
| 7-ACA derivative | 415.42 | - |
| Ceforanide | 519.55 | ~94.5 (condensation yield)[5] |
III. Visualizing the Synthesis and Logical Flow
To better understand the sequence of reactions and the relationship between the key intermediates, the following diagrams have been generated.
Caption: Overall synthetic pathway for Ceforanide from 2-Indanone.
Caption: Experimental workflow for the synthesis of Ceforanide.
References
- 1. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Ceforanide [drugfuture.com]
- 4. peptide.com [peptide.com]
- 5. CN101941982B - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]
Application Notes: Preparation of 2-Aminoindane, a Key Delapril Intermediate, from 2-Indanone Oxime
Introduction
Delapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] A critical building block in the synthesis of Delapril is 2-aminoindane, which forms the indanylglycine moiety of the final active pharmaceutical ingredient.[2][3] The efficient synthesis of this intermediate is paramount for the overall drug development process. 2-Aminoindane is prepared by the reduction of 2-indanone oxime.[4][5][6] This document provides detailed protocols for the catalytic hydrogenation of this compound to 2-aminoindane, tailored for researchers, scientists, and drug development professionals.
Chemical Reaction Pathway
The primary transformation involves the reduction of the oxime functional group in this compound to a primary amine, yielding 2-aminoindane. This is typically achieved through catalytic hydrogenation under various conditions.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Two primary methods for the catalytic hydrogenation of this compound are presented below, utilizing different catalysts and reaction conditions.
Method 1: Hydrogenation using Palladium on Carbon (Pd/C) in Acidic Medium
This method employs a palladium catalyst in the presence of acid to achieve high yields of the desired amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥96% | Sigma-Aldrich |
| Palladium on Carbon (5%) | - | Acros Organics |
| Glacial Acetic Acid | ACS Grade | Fisher Chemical |
| Sulfuric Acid (conc.) | ACS Grade | J.T. Baker |
| Hydrogen Gas (H₂) | High Purity | Airgas |
| Methanol | ACS Grade | VWR Chemicals |
| Sodium Hydroxide | Pellets, ACS Grade | EMD Millipore |
| Diethyl Ether | ACS Grade | Macron Fine Chem |
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer and stir bars
-
Glass reaction flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH strips
Protocol:
-
Reaction Setup: In a suitable high-pressure reaction vessel, dissolve this compound in glacial acetic acid.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution. Subsequently, add a catalytic amount of concentrated sulfuric acid.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen to remove air.
-
Reaction Conditions: Pressurize the vessel with hydrogen to 3 atm.[5][7] Stir the reaction mixture vigorously at room temperature (20–25 °C).[5][7]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2 hours.[5][7]
-
Work-up:
-
Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washes and concentrate the solution using a rotary evaporator.
-
Dissolve the residue in water and cool in an ice bath.
-
Basify the aqueous solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoindane.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Method 2: Hydrogenation using Raney® Nickel in Basic Medium
This protocol utilizes Raney® Nickel as the catalyst in a basic environment, which also provides high yields of 2-aminoindane.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥96% | Sigma-Aldrich |
| Raney® Nickel (slurry) | - | Alfa Aesar |
| Methanol | ACS Grade | VWR Chemicals |
| Sodium Methoxide or Sodium Hydroxide | Reagent Grade | MilliporeSigma |
| Hydrogen Gas (H₂) | High Purity | Airgas |
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Filtration apparatus
Protocol:
-
Reaction Setup: To a high-pressure reaction vessel, add this compound and methanol.
-
Base and Catalyst Addition: Add a solution of sodium methoxide in methanol or an aqueous solution of sodium hydroxide.[8] Carefully add the Raney® Nickel slurry.
-
Hydrogenation: Seal the reaction vessel, purge with hydrogen, and then pressurize with hydrogen gas.
-
Reaction Conditions: Heat the reaction mixture to a slightly elevated temperature (e.g., 30-60 °C) to increase the reaction rate.[8] Maintain hydrogen pressure and stir vigorously.
-
Work-up:
-
After the reaction is complete (indicated by no further hydrogen uptake), cool the vessel to room temperature, depressurize, and purge with an inert gas.
-
Carefully filter the catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be taken up in a suitable solvent and washed with water to remove inorganic salts.
-
The organic layer is then dried and concentrated to afford the product, 2-aminoindane.
-
Quantitative Data Summary
The selection of catalyst and reaction conditions significantly impacts the yield of 2-aminoindane.
| Method | Catalyst | Medium | H₂ Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5% Pd/C | Acidic | 3 atm | 20-25 | 2 | ~94% | [5][7] |
| 2 | Raney® Nickel | Basic | - | 30-60 | - | 91-94% | [5][8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preparation and isolation of 2-aminoindane.
Caption: General laboratory workflow for the synthesis of 2-aminoindane.
References
- 1. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L -alanyl]-N-(indan-2-yl)glycine (CV-3317), a new, potent angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 3349-63-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Indanone Oxime Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse applications of 2-indanone oxime derivatives in medicinal chemistry, with a focus on their synthesis, pharmacological activities, and potential as therapeutic agents. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area.
Introduction to this compound Derivatives
The 2-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The introduction of an oxime functionality to the 2-indanone core further enhances its therapeutic potential by providing additional sites for molecular interactions and allowing for the development of derivatives with improved potency and selectivity. Oximes themselves are recognized for their diverse pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities.[4][5]
2-Indanone derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[6] For instance, they are crucial in the preparation of drugs like the acetylcholinesterase inhibitor donepezil, used in the treatment of Alzheimer's disease.[1][7] The versatility of the 2-indanone ring system allows for diverse chemical modifications, making it a valuable building block in the design of novel therapeutic agents.[6]
Key Therapeutic Applications and Pharmacological Activities
Research has highlighted the potential of this compound derivatives in several therapeutic areas:
-
Neurodegenerative Diseases: Derivatives of 2-indanone have shown significant promise in the treatment of Alzheimer's and Parkinson's diseases.[2][7] They can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B).[2][7][8] Certain derivatives have also been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides and promote the disassembly of preformed Aβ oligomers, key pathological events in Alzheimer's disease.[8]
-
Anti-inflammatory Activity: 2-Benzylidene-1-indanone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3] These compounds can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by blocking the activation of the NF-κB/MAPK signaling pathway.[3]
-
Anticancer Activity: Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf, a protein kinase involved in cell growth and proliferation, highlighting their potential as anticancer agents.[9]
Quantitative Data Summary
The following tables summarize the pharmacological data for selected 2-indanone derivatives from the literature.
Table 1: Cholinesterase Inhibition and Anti-Amyloid Aggregation Activity of Indanone Derivatives [8]
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Aβ Aggregation Inhibition (%) |
| 9 | 14.8 | >1000 | 85.5 |
| 14 | 18.6 | >1000 | 83.8 |
| Donepezil | 22.3 | 3680 | - |
| Tacrine | 77.4 | 0.65 | - |
Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives [3]
| Compound | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| 8f | 85.3 ± 4.2 | 78.6 ± 3.5 |
| XAN (Positive Control) | 92.1 ± 5.1 | 85.4 ± 4.8 |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-indanone.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
Procedure:
-
Dissolve 2-indanone (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-indanone.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product and determine its melting point for characterization. The reported melting point is 152-154 °C.[10]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a common method for evaluating the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (positive control)
-
96-well microplate reader
-
Pipettes
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
The final volume in each well should be brought to 200 µL with buffer.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Activity Assay in LPS-stimulated Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.[3]
Materials:
-
Murine primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
Positive control (e.g., Xanthohumol)
-
ELISA kits for IL-6 and TNF-α
-
Cell culture plates (24-well or 96-well)
-
CO2 incubator
Procedure:
-
Seed the macrophages in cell culture plates and allow them to adhere overnight in a CO2 incubator at 37 °C.
-
Pre-incubate the cells with various concentrations of the test compounds or the positive control for 30 minutes.[3]
-
Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours.[3]
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry of this compound derivatives.
Caption: General synthesis scheme for this compound.
Caption: Workflow for the in vitro AChE inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 3349-63-1 [chemicalbook.com]
Application Notes and Protocols: Copper-Catalyzed Coupling Reactions of 2-Indanone Oxime Acetates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed coupling reactions of 2-indanone oxime acetates. This class of reactions offers a versatile and efficient method for the synthesis of various nitrogen-containing compounds, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory implementation.
Introduction
Copper-catalyzed reactions of oxime acetates have emerged as a powerful tool in organic synthesis for the formation of C-N, C-C, and C-S bonds. The use of this compound acetates as substrates is particularly interesting as it provides access to complex molecular architectures, including spirocycles and functionalized indenones, which are prevalent in bioactive molecules and pharmaceuticals.[1][2][3] These reactions are generally characterized by mild conditions, good functional group tolerance, and the use of a relatively inexpensive and abundant copper catalyst.[1][4]
Reaction Schemes and Mechanisms
The copper-catalyzed coupling of this compound acetates can proceed through various pathways depending on the coupling partner. A plausible mechanism involves the initial reduction of the oxime acetate by a Cu(I) species to generate an iminyl-Cu(II) intermediate. This intermediate can then isomerize to a more stable Cu(II) enamide, which subsequently reacts with a nucleophile or another coupling partner.[2]
Proposed Catalytic Cycle for Coupling with Thiols
The reaction of this compound acetates with thiols is proposed to proceed through the following catalytic cycle:
Figure 1: Proposed mechanism for Cu-catalyzed coupling of indanone oxime acetates with thiols.[2]
Experimental Protocols
General Procedure for the Synthesis of 2,3-Difunctionalized Indenones
This protocol is adapted from the copper-catalyzed coupling reaction of this compound acetates with thiols.[1][2]
Materials:
-
This compound acetate (1.0 equiv)
-
Thiol (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound acetate and Cu(OTf)₂.
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add anhydrous DCM to the vial via syringe.
-
Add the corresponding thiol to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-difunctionalized indenone.
General Procedure for the Synthesis of Highly Substituted Pyridines
This protocol describes the copper-catalyzed coupling of oxime acetates with aldehydes to synthesize pyridines, with indanone oxime acetates being viable substrates.[4]
Materials:
-
Indanone oxime acetate (0.9 mmol)
-
Aldehyde (0.3 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Sodium bisulfite (NaHSO₃) (0.9 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add indanone oxime acetate, aldehyde, CuBr, and NaHSO₃.
-
Evacuate and backfill the tube with argon.
-
Add dry DMSO to the tube.
-
Stir the reaction mixture at 120 °C for 2.5 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted pyridine.
Data Presentation
The following tables summarize the scope of the copper-catalyzed coupling reactions of this compound acetates with various coupling partners.
Table 1: Substrate Scope for the Synthesis of 2,3-Difunctionalized Indenones [1][2]
| Entry | This compound Acetate | Thiol | Product | Yield (%) |
| 1 | Unsubstituted | 4-Methylbenzenethiol | 85 | |
| 2 | 5-Methoxy | 4-Methylbenzenethiol | 82 | |
| 3 | 5-Chloro | 4-Methylbenzenethiol | 78 | |
| 4 | Unsubstituted | 4-Chlorobenzenethiol | 80 | |
| 5 | Unsubstituted | 2-Naphthalenethiol | 75 |
Table 2: Substrate Scope for the Synthesis of Substituted Pyridines [4]
| Entry | Indanone Oxime Acetate | Aldehyde | Product | Yield (%) |
| 1 | Unsubstituted | Benzaldehyde | Good | |
| 2 | 5-Methyl | Benzaldehyde | Good | |
| 3 | 5-Methoxy | Benzaldehyde | Excellent | |
| 4 | 5-Chloro | Benzaldehyde | Good | |
| 5 | Unsubstituted | 4-Chlorobenzaldehyde | Good |
Note: "Good" and "Excellent" yields are as reported in the literature, specific percentages for each indanone derivative were not detailed in a table format in the source.[4]
Workflow and Logical Relationships
The general workflow for developing and optimizing these copper-catalyzed reactions can be visualized as follows:
Figure 2: General workflow for the development of copper-catalyzed coupling reactions.
Applications in Drug Discovery
The nitrogen-containing heterocyclic scaffolds synthesized through these methods are of significant interest in drug discovery. For instance, pyridine and indenone cores are present in a wide range of biologically active compounds. The ability to rapidly diversify these scaffolds through copper-catalyzed coupling reactions allows for the efficient generation of compound libraries for high-throughput screening.[2][5] The functional group tolerance of these reactions is a key advantage, enabling the late-stage functionalization of complex molecules.[4] The development of these synthetic methodologies provides medicinal chemists with powerful tools for the design and synthesis of novel therapeutic agents.[5]
References
- 1. Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Indanone Oxime as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Indanone oxime, a derivative of 2-indanone, presents a compelling yet underexplored scaffold for the development of novel coordination complexes. While the coordination chemistry of oximes, in general, is well-established, with applications ranging from catalysis to medicinal chemistry, the specific use of this compound as a ligand remains a nascent field of investigation.[1][2] The rigid, planar structure of the indanone backbone combined with the versatile coordinating ability of the oxime group suggests that its metal complexes could exhibit unique electronic, structural, and reactive properties.
The oxime functional group (C=N-OH) is known to coordinate to metal ions in various modes, most commonly through the nitrogen atom, but also potentially through the oxygen atom, or by bridging multiple metal centers.[3][4] This versatility, coupled with the potential for the indanone moiety to engage in π-stacking or other non-covalent interactions, makes this compound a promising candidate for the design of new catalysts, materials, and therapeutic agents.[5]
These application notes provide a foundational guide for researchers interested in exploring the coordination chemistry of this compound. The protocols outlined below are based on established methodologies for the synthesis of the parent ligand and the formation of analogous oxime-metal complexes. The provided data tables, while not specific to this compound complexes due to a lack of published data, offer a comparative framework based on similar ligands.
Data Presentation
The following tables summarize typical spectroscopic data for oxime ligands and their transition metal complexes. These values can be used as a general reference for the characterization of newly synthesized this compound complexes.
Table 1: Typical Infrared (IR) Spectroscopic Data for Oxime Ligands and their Metal Complexes
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Comments |
| O-H (oxime) | ~3200-3400 (broad) | Disappears or broadens | Disappearance indicates deprotonation upon coordination. |
| C=N (oxime) | ~1620-1680 | ~1600-1650 (shift) | Shift to lower frequency upon coordination to the nitrogen atom. |
| N-O | ~930-960 | ~940-1000 (shift) | Shift in frequency indicates coordination. |
| M-N | - | ~400-550 | New band confirming metal-ligand bond formation. |
| M-O | - | ~300-450 | New band if coordination occurs through the oxime oxygen. |
Table 2: Typical UV-Visible Electronic Spectra Data for Oxime Complexes
| Metal Ion | Coordination Geometry | Typical λmax (nm) | Assignment |
| Cu(II) | Octahedral | ~600-800 | 2Eg → 2T2g |
| Cu(II) | Square Planar | ~500-650 | 2B1g → 2A1g, 2B1g → 2Eg |
| Ni(II) | Octahedral | ~400, ~650, ~1100 | 3A2g → 3T1g(P), 3A2g → 3T1g(F), 3A2g → 3T2g |
| Ni(II) | Square Planar | ~400-500 | 1A1g → 1A2g |
| Co(II) | Octahedral | ~500, ~600 | 4T1g → 4T1g(P), 4T1g → 4A2g |
| Co(II) | Tetrahedral | ~600-700, ~1500 | 4A2 → 4T1(P), 4A2 → 4T1(F) |
Experimental Protocols
Protocol 1: Synthesis of 2-Indanone
This protocol is adapted from established procedures for the synthesis of indanones.
Materials:
-
Indene
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sulfuric acid (7%)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Stirrer
-
Steam distillation apparatus
Procedure:
-
In a 2 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 700 mL of formic acid (88%) and 140 mL of hydrogen peroxide (30%).
-
Maintain the temperature at 35-40 °C while adding 116.2 g of indene dropwise with stirring over 2 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for 7 hours.
-
Remove the formic acid under reduced pressure, keeping the temperature below 60 °C.
-
To the resulting crude monoformate of 1,2-indanediol, add 2 L of 7% sulfuric acid in a 5 L flask fitted for steam distillation.
-
Heat the solution to boiling and begin steam distillation.
-
Continue steam distillation until 5-6 L of distillate has been collected and no more 2-indanone is observed.
-
Filter the cold distillate to collect the white crystalline 2-indanone.
-
Dry the product in a vacuum desiccator.
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of oximes from ketones.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine or Sodium acetate
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-indanone (1 equivalent) in ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.05-1.2 equivalents) and a base such as pyridine or sodium acetate (1.5-2 equivalents) to the solution.
-
Reflux the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Protocol 3: General Synthesis of Transition Metal Complexes with this compound
This is a general procedure that can be adapted for various transition metals like Cu(II), Ni(II), and Co(II).
Materials:
-
This compound
-
Metal salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 equivalents) in hot methanol or ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent, warming if necessary.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the resulting solid complex, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl2.
-
Characterize the complex using elemental analysis, IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Visualizations
The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis and characterization of this compound and its metal complexes.
Caption: Synthetic pathway from Indene to this compound.
Caption: General workflow for synthesis and characterization.
Caption: Possible coordination modes of the oxime group.
Potential Applications
While specific applications of this compound complexes are yet to be explored, based on the known activities of other metal-oxime complexes, potential areas of interest include:
-
Catalysis: The complexes could be screened as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[3][6]
-
Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands.[1] The this compound complexes could be tested against a panel of bacteria and fungi.
-
Anticancer Agents: The indanone scaffold is present in several biologically active compounds, and its metal complexes could be evaluated for their cytotoxic activity against various cancer cell lines.[5]
-
Materials Science: The rigid and planar nature of the ligand might lead to the formation of interesting supramolecular assemblies or coordination polymers with potential applications in materials science.
Conclusion
This compound represents a ligand with significant untapped potential in coordination chemistry. The protocols and data presented in these application notes provide a solid starting point for researchers to synthesize and characterize novel metal complexes based on this scaffold. The exploration of these new compounds is expected to yield valuable insights into their fundamental properties and could lead to the development of new functional materials and therapeutic agents. Further research is highly encouraged to elucidate the specific coordination behavior, reactivity, and application scope of this compound metal complexes.
References
- 1. viirj.org [viirj.org]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of diverse spirocyclic compounds utilizing indanone scaffolds as key building blocks. The protocols described herein are based on established literature and offer routes to novel spiro-heterocyclic and carbocyclic frameworks, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional architecture and prevalence in biologically active molecules.
Overview of Synthetic Strategies
Indanone derivatives, including 1-indanone, 2-indanone, and 1,3-indandione, are versatile precursors for the construction of spirocyclic systems. The key strategies involve the initial formation of an exocyclic double bond via condensation reactions, followed by cycloaddition or tandem/domino reactions to construct the spiro core. This document details two primary approaches:
-
Hetero-Diels-Alder Reaction: A powerful method for the synthesis of spiro-pyranochromene frameworks from 1,3-indandione.
-
1,3-Dipolar Cycloaddition: A versatile route to spiro-pyrrolidinyl and spiro-isoxazoline systems from activated indanone derivatives.
-
Tandem Michael Addition/Cyclization: A strategy for the synthesis of spiro-dihydrobenzofurans from 1-indanone derivatives.
While direct, one-pot spirocyclization from 2-indanone is less commonly reported, a viable pathway involves an initial Knoevenagel condensation to introduce an exocyclic reactive site, which can then participate in subsequent cycloaddition reactions. A protocol for the synthesis of the 2-indanone starting material is also provided for completeness.
Synthesis of the 2-Indanone Starting Material
A common and effective method for the preparation of 2-indanone is the oxidation of indene followed by acid-catalyzed rearrangement.
Experimental Protocol: Synthesis of 2-Indanone from Indene
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Addition of Indene: While maintaining the temperature between 35–40 °C, add 116.2 g (1.00 mole) of indene dropwise with stirring over a period of 2 hours.
-
Reaction Completion: Stir the reaction mixture at room temperature for 7 hours to ensure the reaction goes to completion.
-
Work-up (Part 1): Transfer the solution to a Claisen flask and remove the formic acid under reduced pressure, ensuring the temperature remains below 60 °C. The residue will be a yellowish-brown crystalline solid.
-
Steam Distillation: In a larger flask, heat 2 L of 7% (by volume) sulfuric acid to boiling. Add the crude monoformate of 1,2-indanediol obtained from the previous step.
-
Isolation: Introduce steam and perform a steam distillation. Collect the distillate (approximately 5-6 L) until 2-indanone stops distilling.
-
Final Product: Cool the distillate and filter the white crystalline solid with suction. Dry the product in a vacuum desiccator to yield 2-indanone (typical yield: 69–81%).[1]
Synthesis of Spiro-pyranochromenes via Hetero-Diels-Alder Reaction
This protocol describes the diastereoselective synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives from indane-1,3-dione and 3-vinyl-2H-chromene derivatives.[2] These compounds have shown potential as anticancer agents.[2]
Experimental Workflow: Hetero-Diels-Alder Reaction
Caption: Workflow for the synthesis of spiro-pyranochromenes.
Experimental Protocol
-
Reaction Setup: To a solution of indane-1,3-dione (1 mmol) in toluene (10 mL) in a round-bottom flask, add the corresponding 3-vinyl-2H-chromene derivative (1 mmol).
-
Additive: Add 4 Å molecular sieves as an additive.
-
Reaction: Reflux the mixture at 120 °C for 3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired spiro indanone fused pyrano[3,2-c]chromene derivative.[2][3]
Data Presentation: Optimization of Reaction Conditions
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 120 | 12 | 40 |
| 2 | Toluene | 4 Å MS | 120 | 3 | 85 |
| 3 | Benzene | 4 Å MS | 80 | 12 | No Reaction |
| 4 | CH3CN | 4 Å MS | 82 | 12 | No Reaction |
| 5 | DCM | 4 Å MS | 40 | 12 | No Reaction |
Data adapted from a study on the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives.[3][4]
Synthesis of Spiro-pyrrolidinyl Bispirooxindoles via 1,3-Dipolar Cycloaddition
This method provides a route to complex bispiro skeletons containing both oxindole and indanone moieties through a three-component 1,3-dipolar cycloaddition reaction. The reaction involves 2-arylidene-1-indanones, isatins, and a primary amino acid.[5]
Logical Relationship: Formation of the Azomethine Ylide and Cycloaddition
Caption: Generation of the 1,3-dipole and subsequent cycloaddition.
Experimental Protocol
-
Preparation of Dipolarophile: Synthesize 2-arylidene-1-indanones via a Knoevenagel or Claisen-Schmidt condensation of 1-indanone with the appropriate benzaldehyde derivative.
-
Reaction Mixture: In a suitable solvent such as DMSO, mix the 2-arylidene-1-indanone (1 mmol), isatin (1 mmol), and a primary amino acid (e.g., sarcosine or proline, 1.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by precipitation or extraction, followed by purification via column chromatography to yield the desired bispirooxindole.[5]
Synthesis of Spiro-dihydrobenzofurans via Mn(OAc)3-Mediated Oxidative Cyclization
This protocol details the synthesis of novel indanone-based spiro-dihydrobenzofuran derivatives through the manganese(III) acetate-mediated addition of dimedone to chalcone-like compounds derived from 1-indanone.[6]
Experimental Protocol
-
Synthesis of Chalcone-like Precursors: First, synthesize (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives (chalcone-like compounds) via the base-catalyzed Claisen-Schmidt condensation of 1-indanone with various benzaldehyde derivatives.[6]
-
Reaction Setup: To a solution of the chalcone-like compound (1 mmol) in a suitable solvent, add dimedone (1 mmol).
-
Oxidative Cyclization: Add manganese(III) acetate (Mn(OAc)3) as the mediating agent and stir the reaction mixture.
-
Isolation of Isomers: The reaction typically yields two isomeric spiro-dihydrobenzofuran products. These isomers can be separated by column chromatography.[6]
Data Presentation: Yields of Spiro-dihydrobenzofuran Isomers
| Entry (Aryl group) | Product 5a-k Yield (%) | Product 6a-k Yield (%) | Total Yield (%) |
| Phenyl | 42 | 38 | 80 |
| 4-Methylphenyl | 45 | 40 | 85 |
| 4-Methoxyphenyl | 48 | 42 | 90 |
| 4-Chlorophenyl | 40 | 35 | 75 |
Data is illustrative and based on the reported synthesis of isomeric indanone-based spirodihydrobenzofuran derivatives.[6]
These protocols provide a foundation for the synthesis of complex spirocyclic molecules from readily available indanone starting materials. The choice of synthetic route will depend on the desired final structure and the availability of specific reagents and equipment. Further optimization of the reaction conditions may be necessary for specific substrates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: 2-Indanone Oxime in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-indanone oxime in the development of biologically active molecules. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic workflows and relevant signaling pathways.
Introduction
2-Indanone and its derivatives are versatile scaffolds in medicinal chemistry. The rigid, bicyclic structure of the indanone core allows for diverse chemical modifications, making it an ideal starting point for the synthesis of complex molecules with a wide range of biological activities.[1] this compound, a key derivative, serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other biologically active molecules, including those with anti-inflammatory and potential anticonvulsant properties.
I. Synthesis of Anti-Inflammatory Agents: 2-Benzylidene-1-indanone Derivatives
Derivatives of 2-benzylidene-1-indanone have shown significant promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines.
Experimental Workflow: Synthesis of 2-Benzylidene-1-indanone Derivatives
The following diagram outlines the general synthetic strategy for preparing 2-benzylidene-1-indanone derivatives from a substituted 1-indanone.
Caption: General synthesis of 2-benzylidene-1-indanone derivatives.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of synthesized 2-benzylidene-1-indanone derivatives was evaluated by measuring their ability to inhibit the release of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine primary macrophages.
| Compound | Substitution Pattern | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | IC50 for TNF-α Inhibition (nM) |
| 8f | 4-hydroxy-3-methoxybenzylidene | 83.73 | 69.28 | 96.29 |
| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl | - | - | 298.8 (HWB), 96.29 (PBMCs) |
HWB: Human Whole Blood, PBMCs: Peripheral Blood Mononuclear Cells. Data for compound 8f was measured in LPS-stimulated murine primary macrophages. Data for IPX-18 was measured for TNF-α release.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives (e.g., compound 8f)
This protocol outlines the synthesis of a representative 2-benzylidene-1-indanone derivative.
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
3,4-dihydro-2H-pyran
-
Pyridinium p-toluenesulfonate (PPTS)
Procedure:
-
Protection of Hydroxyl Group (if present on the indanone): To a solution of the hydroxy-1-indanone in CH2Cl2, add 3,4-dihydro-2H-pyran and a catalytic amount of PPTS. Stir the mixture at 40°C for 4 hours. After completion, concentrate the reaction mixture under reduced pressure.
-
Claisen-Schmidt Condensation: Dissolve the protected indanone and the substituted benzaldehyde in ethanol. Add a 20% (w/v) solution of NaOH in water. Stir the mixture at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified intermediate in ethanol and add 1.0 M HCl. Stir the mixture at room temperature for 5 hours.
-
Final Product Isolation: After completion of the reaction (monitored by TLC), neutralize the mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the final 2-benzylidene-1-indanone derivative.
Protocol 2: In Vitro Anti-inflammatory Assay
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds.
Materials:
-
Murine primary macrophages
-
Lipopolysaccharide (LPS)
-
Synthesized 2-benzylidene-1-indanone derivatives
-
ELISA kits for TNF-α and IL-6
-
Cell culture medium and supplements
Procedure:
-
Seed murine primary macrophages in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-treated control group.
-
Determine the IC50 values using a dose-response curve.
Signaling Pathway
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by LPS.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
II. Synthesis of Potential Anticonvulsant Agents
This compound can be a precursor to molecules with potential anticonvulsant activity. One synthetic route involves the Beckmann rearrangement to form a lactam, a structural motif present in some anticonvulsant drugs. Another approach is the reduction of the oxime to an amine, leading to 2-aminoindane derivatives, which have been investigated for their neurological activities.
Synthetic Workflow: Beckmann Rearrangement of this compound
The Beckmann rearrangement converts an oxime into an amide or lactam.
Caption: Synthesis of a lactam via Beckmann rearrangement.
Experimental Protocols
Protocol 3: Beckmann Rearrangement of this compound
This protocol describes a general procedure for the Beckmann rearrangement.
Materials:
-
This compound
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or methanesulfonyl chloride (MsCl) with a Lewis acid)
-
Appropriate solvent
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to the required temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the resulting lactam by crystallization or column chromatography.
Note: The specific conditions for the Beckmann rearrangement can vary depending on the chosen catalyst and substrate. Optimization may be required.
Protocol 4: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
This is a standard preclinical model for evaluating potential anticonvulsant drugs.
Materials:
-
Test animals (e.g., mice)
-
Synthesized compounds
-
Vehicle (e.g., saline, DMSO)
-
Corneal electrodes
-
Electrical stimulator
Procedure:
-
Administer the test compound to the animals at various doses.
-
After a specific pre-treatment time, deliver a maximal electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of biologically active molecules. The protocols and data presented here demonstrate its utility in the development of novel anti-inflammatory and potential anticonvulsant agents. Further exploration of derivatives of this compound is warranted to discover new therapeutic leads.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminoindane from 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 2-aminoindane, a key intermediate in the manufacturing of various pharmaceuticals. The primary focus is on the efficient reduction of 2-indanone oxime, a readily accessible starting material. The document outlines two primary catalytic hydrogenation methods, offering high yields and scalability.
Comparative Analysis of Synthetic Methods
For the synthesis of 2-aminoindane from this compound, catalytic hydrogenation stands out as a high-yielding and scalable approach. Below is a summary of the most effective methods identified in the literature.
| Method | Catalyst | Reagents/Solvents | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Glacial Acetic Acid, Sulfuric Acid (conc.) | 20–25 | 3 | 2 | 94 | Highly efficient and selective for the amino group. The acidic medium is crucial for this high yield.[1][2] |
| Catalytic Hydrogenation | Raney Nickel (Raney Ni) | Basic medium (e.g., with ammonia) in a solvent like ethanol | Mild | Not specified | Not specified | 91 | An effective alternative to noble metal catalysts, requiring basic conditions for high yield.[1][2] |
| Catalytic Hydrogenation | Platinum on Carbon (Pt/C) | Glacial Acetic Acid, Sulfuric Acid (conc.) | 20–25 | 3 | 2 | 54 (as hydroxylamine) | Under acidic conditions, this catalyst favors the formation of the hydroxylamine intermediate.[1][2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Aminoindane via Pd/C Catalyzed Hydrogenation
This protocol details the highly efficient reduction of this compound to 2-aminoindane using a palladium on carbon catalyst in an acidic medium.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Methanol
-
Diatomaceous earth (Celite®)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Setup: In a suitable pressurized hydrogenation reactor, add this compound and glacial acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Acidification: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 3 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Catalyst Filtration: Upon completion, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add water and basify with a 10 M NaOH solution until the pH is greater than 10.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoindane.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity 2-aminoindane.
Visual Representations
Synthesis Pathway
Caption: Synthetic pathway from 2-indanone to 2-aminoindane.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-aminoindane.
References
Troubleshooting & Optimization
Technical Support Center: Beckmann Rearrangement of 2-Indanone Oxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Beckmann rearrangement of 2-indanone oxime to produce 3,4-dihydro-1H-quinolin-2-one, a valuable lactam intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Beckmann rearrangement of this compound?
The expected product is 3,4-dihydro-1H-quinolin-2-one. This is formed via the migration of the benzylic carbon to the nitrogen atom, followed by tautomerization.
Q2: Which group migrates during the rearrangement of this compound?
In the Beckmann rearrangement, the group that is anti (trans) to the hydroxyl group on the oxime nitrogen migrates.[1] For this compound, this is typically the benzylic carbon of the indane ring system, leading to the formation of the desired six-membered lactam ring.
Q3: My reaction is giving a low yield of the desired lactam. What are the common causes?
Low yields can be attributed to several factors, including incomplete reaction, harsh reaction conditions leading to degradation, or the formation of side products.[2] Common culprits include the use of excessively high temperatures or highly concentrated acids, which can promote side reactions like Beckmann fragmentation or the formation of unexpected byproducts.[3]
Q4: What are the most common side products observed in this reaction?
While the primary side products can vary with reaction conditions, known issues include Beckmann fragmentation and the formation of unexpected rearrangement products. For the closely related 6-methoxyindanone oxime, side products such as 2-sulfonyloxyindanone and a dimeric product have been identified under conventional Beckmann conditions.[3]
Q5: Can I use milder reagents than concentrated sulfuric acid or polyphosphoric acid (PPA)?
Yes, several milder reagent systems have been developed to improve yields and reduce side products. A combination of methanesulfonyl chloride (MsCl) with a Lewis acid catalyst has been shown to be superior to classical methods like PPA or Eaton's reagent for the rearrangement of indanone oximes.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting oxime | 1. Inactive catalyst or reagent. 2. Insufficient reaction time or temperature. 3. Presence of moisture deactivating the catalyst. | 1. Use fresh, high-purity reagents. 2. Gradually increase reaction time or temperature while monitoring for side product formation. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple products (TLC/LC-MS analysis) | 1. E/Z isomerization of the oxime under acidic conditions leading to regioisomeric lactams (though less likely for a symmetrical ketone like 2-indanone).[1] 2. Beckmann fragmentation is competing with the rearrangement.[1] 3. Formation of unexpected side products.[3] | 1. Consider milder reaction conditions to minimize isomerization. 2. Use a less acidic catalyst system or lower the reaction temperature to disfavor fragmentation. 3. Refer to the side product section below for potential structures and consider purification by column chromatography. |
| Isolation of a nitrile-containing compound | Beckmann fragmentation has occurred. This is favored by substrates that can form a stable carbocation. | Switch to a milder catalyst system (e.g., MsCl with a Lewis acid) and use lower reaction temperatures.[4] |
| Product degradation or charring | The reaction conditions are too harsh (e.g., excessively high temperature or acid concentration). | Reduce the reaction temperature and/or use a less concentrated acid or a milder catalyst system. |
Data on Reaction Conditions
The choice of reagent can significantly impact the efficiency of the Beckmann rearrangement of indanone oximes. The following table summarizes the qualitative outcomes of different catalytic systems.
| Catalyst/Reagent System | Substrate | Outcome | Reference |
| Polyphosphoric Acid (PPA) | Indanone Oxime | Rearrangement to lactam, but can lead to side products and lower yields. | [4] |
| Eaton's Reagent (P₂O₅ in MsOH) | Indanone Oxime | Similar to PPA, effective but can be harsh. | [4] |
| Methanesulfonyl Chloride (MsCl) with Lewis Acid (e.g., InCl₃, Bi(OTf)₃) | Indanone Oxime | Superior yields and cleaner reaction compared to PPA and Eaton's reagent. | [4] |
| Conventional Sulfonylating Agents | 6-Methoxyindanone Oxime | Formation of unexpected products like 2-sulfonyloxyindanone and a dimeric product. | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the oximation of ketones.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-indanone (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in water to the flask. Alternatively, pyridine can be used as the base and solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and add water to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Beckmann Rearrangement using MsCl and a Lewis Acid
This protocol is based on the improved method reported by Torisawa et al.[4]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Lewis acid catalyst (e.g., InCl₃, Bi(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the Lewis acid catalyst (catalytic amount, e.g., 0.1-0.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3,4-dihydro-1H-quinolin-2-one.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction and side pathways in the Beckmann rearrangement.
Experimental Workflow
Caption: Step-by-step experimental workflow for the rearrangement.
Troubleshooting Logic
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Aminoindane Yield from 2-Indanone Oxime Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminoindane via the reduction of 2-indanone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to 2-aminoindane?
A1: The most prevalent and effective methods involve catalytic hydrogenation. Commonly used catalysts include Palladium on carbon (Pd/C), Raney Nickel, and Platinum on charcoal (Pt/C). The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Q2: I am observing a low yield of 2-aminoindane. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion.
-
Catalyst Inactivity: The catalyst may be of poor quality, expired, or deactivated by impurities.
-
Formation of Byproducts: Side reactions can consume the starting material or the desired product. A common byproduct is the secondary amine, diindanylamine.[1]
-
Procedural Errors: Inefficient stirring, leaks in the hydrogenation apparatus, or losses during workup and purification can all contribute to lower yields.
Q3: What byproducts can be expected in this reaction, and how can they be minimized?
A3: The primary byproduct of concern is diindanylamine, a secondary amine. Its formation is more likely in neutral or basic conditions where the intermediate imine can react with the newly formed 2-aminoindane.[2] To minimize its formation, conducting the reaction under acidic conditions is often recommended.[1][2] Another potential byproduct, especially when using platinum catalysts in acidic media, is 2-(hydroxylamino)indane.[2]
Q4: How can I purify the crude 2-aminoindane after the reaction?
A4: Purification of 2-aminoindane can be achieved through several methods. Distillation of the free base is a common approach to obtain high-purity 2-aminoindane.[1] Alternatively, the product can be converted to its hydrochloride salt, which can then be purified by recrystallization.[1] Column chromatography can also be employed for purification.
Q5: What is the role of acidic or basic additives in the reaction?
A5: Additives play a crucial role in directing the reaction pathway and improving yield.
-
Acidic Conditions (e.g., acetic acid, sulfuric acid): These conditions promote the formation of the desired primary amine, 2-aminoindane, and can suppress the formation of the secondary amine byproduct, diindanylamine.[1][2]
-
Basic Conditions (e.g., ammonia, sodium hydroxide): While basic conditions can also lead to high yields of 2-aminoindane, particularly with Raney Nickel, they may also favor the formation of diindanylamine if not carefully controlled.[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion of this compound | Inactive or insufficient catalyst. | Ensure the catalyst is fresh and from a reliable source. Increase the catalyst loading. |
| Low hydrogen pressure or leak in the system. | Check the hydrogenation apparatus for leaks. Ensure the system is properly purged and pressurized with hydrogen. | |
| Suboptimal temperature. | Gradually increase the reaction temperature, monitoring for any changes in reaction progress. | |
| Impurities in the starting material or solvent. | Purify the this compound and ensure solvents are anhydrous and of high purity. | |
| Formation of Significant Amounts of Byproducts | Reaction conditions favoring byproduct formation. | If diindanylamine is the major byproduct, switch to acidic reaction conditions. If 2-(hydroxylamino)indane is observed, consider using a different catalyst (e.g., Pd/C instead of Pt/C). |
| Prolonged reaction time. | Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. | |
| Difficulty in Isolating the Product | Product is water-soluble. | If working with the hydrochloride salt, ensure the aqueous phase is sufficiently basified to precipitate the free amine before extraction. |
| Emulsion formation during workup. | Add a small amount of brine or a different organic solvent to break the emulsion. | |
| Product is a Dark Oil or Solid | Presence of colored impurities from the catalyst or side reactions. | Treat the solution with activated carbon before filtration. Purify the product by distillation or recrystallization. |
Data Presentation
Table 1: Comparison of Reduction Methods for this compound
| Method | Catalyst | Solvent | Additive | Temperature (°C) | Pressure (atm) | Yield of 2-Aminoindane (%) | Key Byproducts |
| Catalytic Hydrogenation | 5% Pd/C | Glacial Acetic Acid | Conc. H₂SO₄ | 20-25 | 3 | 94 | Minimal |
| Catalytic Hydrogenation | Raney Nickel | Methanol | Sodium Hydroxide | Ambient | - | 91 | Diindanylamine |
| Catalytic Hydrogenation | 5% Pt/C | Glacial Acetic Acid | Conc. H₂SO₄ | 20-25 | 3 | 54 (as hydroxylamine) | 2-(Hydroxylamino)indane |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) in Acidic Medium
This protocol is adapted for high-yield synthesis of 2-aminoindane with minimal byproduct formation.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Hydrogen gas
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of glacial acetic acid.
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoindane.
-
Purify the crude product by distillation or by converting it to the hydrochloride salt and recrystallizing.
Protocol 2: Reduction using Raney Nickel in Basic Medium
This protocol provides a high-yield route to 2-aminoindane using a non-precious metal catalyst.[2]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
Sodium hydroxide
-
Hydrogen gas
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol.
-
Add a solution of sodium hydroxide in methanol.
-
Carefully add a slurry of Raney Nickel to the reaction mixture.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully depressurize and purge the vessel with nitrogen.
-
Filter the mixture through celite to remove the Raney Nickel. Wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2-aminoindane.
-
Purify by distillation.
Mandatory Visualization
References
Technical Support Center: Purification of 2-Indanone Oxime by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-indanone oxime by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The literature melting point of pure this compound is in the range of 152-154 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Based on general practices for the recrystallization of oximes, ethanol or a mixed solvent system of ethanol and water is a good starting point.[3] The precursor, 2-indanone, can also be recrystallized from ethanol.[4] The ideal solvent should dissolve the this compound when hot but have low solubility when cold.
Q3: My purified this compound is slightly colored. How can I remove the color?
A3: If a slight coloration persists after recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point in the range of 152-154 °C indicates high purity.[1][2] Impure samples will exhibit a broader melting point range at a lower temperature.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate is indicative of a pure compound.
-
Spectroscopic Methods: Techniques such as NMR, IR, and mass spectrometry can confirm the structure and purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used. | 1. Reheat the solution and evaporate some of the solvent to concentrate it. Allow the solution to cool again.[5][6] |
| 2. The cooling process is too rapid. | 2. Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help.[5] | |
| 3. The crude material is highly impure. | 3. Consider a preliminary purification step like column chromatography before recrystallization.[5] | |
| 4. The solution is not supersaturated. | 4. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[5][6] | |
| Formation of an Oil ("Oiling Out") | 1. The solution is cooling too quickly. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[5][7] |
| 2. The concentration of the solute is too high. | 2. Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, cool slowly.[5] | |
| 3. The melting point of the impure solid is lower than the temperature of the solution. | 3. Try using a different solvent or solvent system with a lower boiling point. Consider starting the cooling process from a slightly lower temperature.[7] | |
| Low Yield of Purified Product | 1. Too much solvent was used. | 1. Use the minimum amount of boiling solvent necessary to dissolve the crude product.[5] |
| 2. Premature crystallization during hot filtration. | 2. Preheat the funnel and the receiving flask before filtration. Use a small amount of hot solvent to rinse the flask and the filter paper. | |
| 3. The crystals were not completely collected. | 3. Ensure all crystals are transferred from the flask to the filter. Wash the flask with a small amount of the ice-cold recrystallization solvent and pour this over the crystals in the funnel. | |
| 4. Significant product remains in the mother liquor. | 4. Cool the mother liquor in an ice bath for a longer period to maximize crystal recovery. Be aware that this may decrease the purity of the second crop of crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid dissolves completely at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a clean funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: If the solution is clear and no hot filtration was necessary, slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or a desiccator to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals.
Visualizations
References
Unexpected products in the rearrangement of substituted indanone oximes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products during the rearrangement of substituted indanone oximes.
Frequently Asked Questions (FAQs)
Q1: My Beckmann rearrangement of a substituted indanone oxime is giving low yields of the expected lactam and several unexpected products. What are the likely side reactions?
A1: The Beckmann rearrangement of substituted indanone oximes, particularly under strong acid conditions (e.g., polyphosphoric acid (PPA), sulfuric acid), is known to sometimes yield unexpected products. The primary reported unexpected products are 2-sulfonyloxyindanones, dimeric species, and imides.[1] The formation of these byproducts can significantly lower the yield of the desired lactam.
Q2: Under what conditions are these unexpected products typically formed?
A2:
-
2-Sulfonyloxyindanones and Dimeric Products: These are often observed under "conventional" Beckmann rearrangement conditions using strong Brønsted acids.[1] For example, the attempted rearrangement of 6-methoxyindanone oxime in the presence of methanesulfonyl chloride can lead to these byproducts.
-
Imides: The formation of imides has been reported when treating (E)-2,3-dihydro-1H-inden-1-one oxime with carboxylic acid anhydrides in the presence of nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).[2]
Q3: How can I improve the yield of the desired lactam and avoid these unexpected products?
A3: The use of Lewis acids as catalysts can significantly improve the yield of the desired lactam. For instance, using aluminum chloride in dichloromethane has been shown to produce the corresponding lactam (hydrocarbostyril) from 1-indanone oxime in up to 91% yield, whereas conventional methods using polyphosphoric acid or sulfuric acid resulted in yields as low as 10-20%.[3]
Q4: Can Beckmann fragmentation be a competing reaction?
A4: Yes, Beckmann fragmentation can compete with the rearrangement, especially if the migrating group can form a stable carbocation. This would lead to the formation of a nitrile instead of the expected amide. Careful selection of reaction conditions, such as using milder reagents and lower temperatures, can help minimize fragmentation.
Troubleshooting Guide
This guide addresses common issues encountered during the rearrangement of substituted indanone oximes.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| TLC analysis shows multiple spots, with little to no formation of the expected lactam. | Formation of unexpected byproducts such as 2-sulfonyloxyindanone, a dimeric product, or imides. | - Confirm the identity of the byproducts: If possible, isolate the major byproducts and characterize them by NMR and MS. - Modify reaction conditions: Switch from strong Brønsted acids (PPA, H₂SO₄) to a Lewis acid catalyst like aluminum chloride in an appropriate solvent (e.g., dichloromethane). This has been shown to significantly favor lactam formation.[3] - Check your starting materials: Ensure the purity of the indanone oxime and the absence of contaminants that might promote side reactions. |
| The major product is identified as an imide. | The reaction conditions favor imide formation. This is likely if you are using a carboxylic acid anhydride and a nucleophilic catalyst.[2] | - Re-evaluate your reaction design: If the lactam is the desired product, avoid the use of carboxylic acid anhydrides in combination with nucleophilic catalysts. - Follow a protocol specific for lactam synthesis: Employ established methods for the Beckmann rearrangement, such as the use of Lewis acids or other recommended reagents for this transformation. |
| Low or no conversion of the starting indanone oxime. | - Inactive catalyst: The acid catalyst may be old or deactivated. - Insufficient reaction temperature or time: The reaction may not have reached completion. | - Use fresh catalyst: Ensure your acid catalyst is active. - Optimize reaction parameters: Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC. |
| Formation of a complex mixture of unidentifiable products. | Decomposition of starting material or products under harsh reaction conditions. | - Use milder conditions: Avoid excessively high temperatures and highly concentrated strong acids. - Consider a two-step procedure: Activate the oxime hydroxyl group (e.g., by converting it to a tosylate) and then induce the rearrangement under milder conditions. |
Experimental Protocols
Synthesis of Substituted Indanone Oxime (General Procedure)
A general procedure for the synthesis of indanone oximes involves the reaction of the corresponding indanone with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
Substituted 1-indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium acetate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (AcOEt)
-
Water
Procedure:
-
A mixture of the substituted 1-indanone, hydroxylamine hydrochloride, and a base (such as potassium carbonate or sodium acetate) in a suitable solvent (e.g., methanol or ethanol) is prepared.[2]
-
The mixture is typically heated at reflux for a specified period (e.g., 3 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (like ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated to yield the crude oxime, which can be further purified by recrystallization.
Beckmann Rearrangement of 1-Indanone Oxime with Aluminum Chloride (High-Yield Lactam Formation)
This method is optimized for the high-yield synthesis of the corresponding lactam.
Materials:
-
1-Indanone oxime
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 1-indanone oxime in anhydrous dichloromethane.
-
Cool the solution to -40 °C.
-
Add three equivalents of aluminum chloride portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for approximately 40 minutes.[3]
-
Quench the reaction carefully with water/ice.
-
Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to obtain the crude lactam.
-
Purify the product by column chromatography or recrystallization.
Formation of Imides from (E)-2,3-dihydro-1H-inden-1-one Oxime (Unexpected Product Synthesis)
This protocol describes the conditions leading to the unexpected formation of imides.
Materials:
-
(E)-2,3-dihydro-1H-inden-1-one oxime
-
Carboxylic acid anhydride (e.g., acetic anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of (E)-2,3-dihydro-1H-inden-1-one oxime and DMAP in dichloromethane, add the carboxylic acid anhydride.[2]
-
Stir the mixture at room temperature for about 2 hours.[2]
-
Extract the reaction mixture with a 5% sodium bicarbonate solution.[2]
-
The organic layer is then dried and concentrated to yield the imide product.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Rearrangement of 1-Indanone Oxime
| Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | - | Not specified | Not specified | 3,4-Dihydro-2(1H)-quinolinone | ~20 | [3] |
| Sulfuric acid (H₂SO₄) | - | Not specified | Not specified | 3,4-Dihydro-2(1H)-quinolinone | ~10 | [3] |
| Aluminum chloride (AlCl₃) | CH₂Cl₂ | -40 °C to RT | 40 min | 3,4-Dihydro-2(1H)-quinolinone | 91 | [3] |
| Acetic anhydride/DMAP | CH₂Cl₂ | Room Temp | 2 h | N-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetamide | 81-95 | [2] |
Table 2: Spectroscopic Data for an Unexpected Imide Product (N-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetamide)
| Spectroscopic Method | Data | Reference |
| ¹H NMR (CDCl₃) | Signals corresponding to an acetyl group (around δ 2.23, s, 3H) among others. | [2] |
| ¹³C NMR (CDCl₃) | Two carbonyl signals (around δ 170.50 and δ 169.28) and a methyl signal (around δ 19.90). Absence of the oxime carbon signal (around δ 164.00). | [2] |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 189. | [2] |
Visualizations
Caption: Logical workflow of rearrangement reactions of substituted indanone oximes.
Caption: Troubleshooting flowchart for indanone oxime rearrangement.
References
Technical Support Center: Lewis Acid Catalysis for Improved Beckmann Rearrangement of 2-Indanone Oxime
Welcome to the technical support center for the Lewis acid-catalyzed Beckmann rearrangement of 2-indanone oxime to 2-isoquinolinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in the Beckmann rearrangement of this compound?
A1: The Lewis acid acts as a catalyst to facilitate the rearrangement. It coordinates to the oxygen atom of the oxime's hydroxyl group, transforming it into a better leaving group. This promotes the subsequent migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of the desired lactam, 2-isoquinolinone.
Q2: Which Lewis acids are commonly used for this transformation?
A2: A variety of Lewis acids can be employed, often in conjunction with other reagents like methanesulfonyl chloride (MsCl). Common Lewis acids include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). The choice of Lewis acid can significantly impact reaction efficiency and yield.[1]
Q3: What are the main advantages of using a Lewis acid catalyst over classical methods like polyphosphoric acid (PPA)?
A3: Lewis acid catalysis, particularly when combined with reagents like MsCl, can offer several advantages over traditional strong acid methods. These benefits often include milder reaction conditions, improved yields, and potentially fewer side products. This newer protocol has been shown to be superior to classical phosphorus-based methods for the rearrangement of indanone oximes.[1]
Q4: What is the expected product of the Beckmann rearrangement of this compound?
A4: The expected product is 2-isoquinolinone, a seven-membered lactam. This results from the migration of one of the methylene groups of the indanone ring to the nitrogen atom of the oxime.
Q5: Can the Beckmann rearrangement of this compound produce byproducts?
A5: Yes, byproduct formation is possible. Depending on the reaction conditions and the specific substrate (e.g., substituted indanone oximes), unexpected products can arise. For instance, in the attempted rearrangement of 6-methoxyindanone oximes under conventional conditions, the formation of 2-sulfonyloxyindanone and a dimeric product has been observed.[2] A common side reaction in Beckmann rearrangements is fragmentation, which leads to the formation of a nitrile.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of this compound | 1. Inactive Lewis Acid: The Lewis acid may have degraded due to moisture. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Consider using a more reactive Lewis acid if weak ones are ineffective. |
| 2. Insufficient Activation: The oxime's hydroxyl group is not being sufficiently activated to be a good leaving group. | 2. If using a Lewis acid alone, consider the addition of an activating agent like methanesulfonyl chloride (MsCl).[1] | |
| 3. Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier for the rearrangement. | 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. | |
| Formation of Multiple Products (Low Selectivity) | 1. Oxime Isomerization: Under certain acidic conditions, the (E/Z) isomers of the oxime can interconvert, leading to different rearrangement products.[3][4] | 1. Ensure the stereochemical purity of the starting oxime if possible. Milder reaction conditions may suppress isomerization. |
| 2. Beckmann Fragmentation: This is a common competing reaction, especially if a stable carbocation can be formed.[3] | 2. Employ less acidic conditions and lower reaction temperatures. The choice of solvent can also influence the reaction pathway. | |
| 3. Side Reactions of the Starting Material: Substituted indanone oximes can undergo unexpected reactions under rearrangement conditions.[2] | 3. Carefully analyze the byproducts to understand the reaction pathway. A change in catalyst or solvent may be necessary to favor the desired rearrangement. | |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or highly acidic conditions can lead to the decomposition of the desired 2-isoquinolinone. | 1. Attempt the reaction at a lower temperature for a longer duration. Use a milder Lewis acid or a catalytic amount if stoichiometric amounts are causing degradation. |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation. | 2. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Difficulty in Product Isolation | 1. Product Solubility: The product may be highly soluble in the aqueous phase during workup. | 1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| 2. Emulsion Formation during Workup: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion. | 2. Add a saturated brine solution to help break the emulsion. Filtration through a pad of celite can also be effective. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement of Indanone Oxime
| Catalyst/Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | - | - | 120 | 1 | 48 | Torisawa et al., 2007[1] |
| Eaton's Reagent | - | - | rt | 24 | 60 | Torisawa et al., 2007[1] |
| MsCl | - | Pyridine | 0 | 0.5 | 73 | Torisawa et al., 2007[1] |
| MsCl | ZnCl₂ (0.1 eq) | Pyridine | 0 | 0.5 | 95 | Torisawa et al., 2007[1] |
Note: The specific isomer of indanone oxime was not explicitly stated in the reference. These conditions serve as a strong starting point for the optimization of the this compound rearrangement.
Experimental Protocols
Synthesis of 2-Indanone
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Indene (98%)
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sulfuric acid (7% by volume)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 700 mL of formic acid and 140 mL of 30% hydrogen peroxide.
-
While maintaining the temperature between 35-40 °C, add 116.2 g of indene dropwise over 2 hours with stirring.
-
Rinse the dropping funnel with an additional 100 mL of formic acid and add it to the reaction flask.
-
Stir the reaction mixture at room temperature for 7 hours.
-
Remove the formic acid under reduced pressure, ensuring the temperature of the flask does not exceed 60 °C. The residue will be a yellowish-brown crystalline solid.
-
In a separate flask, bring 2 L of 7% sulfuric acid to a boil.
-
Add the crude monoformate of 1,2-indanediol (the residue from step 5) to the boiling sulfuric acid.
-
Steam distill the mixture, collecting the distillate until 2-indanone ceases to distill (approximately 5-6 L of distillate).
-
Filter the cold distillate under suction to collect the white crystalline 2-indanone.
-
Dry the product in a vacuum desiccator. The expected yield is 90-107 g (69-81%).
Synthesis of this compound
This is a general procedure for the synthesis of ketoximes and should be adapted for 2-indanone.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve 2-indanone (1 equivalent) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the 2-indanone is consumed.
-
Allow the reaction mixture to cool to room temperature and remove the ethanol and pyridine under reduced pressure.
-
To the residue, add ethyl acetate and 1 M aqueous HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Lewis Acid-Catalyzed Beckmann Rearrangement of this compound to 2-Isoquinolinone
This protocol is based on the highly efficient method reported by Torisawa et al. (2007) for indanone oxime.[1]
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Pyridine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous zinc chloride (0.1 equivalents) to the cooled solution with stirring.
-
To this mixture, add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-isoquinolinone can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 2-isoquinolinone.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Catalyst Poisoning in 2-Indanone Oxime Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst poisoning during the catalytic hydrogenation of 2-indanone oxime to 2-aminoindane.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most commonly employed heterogeneous catalysts for the hydrogenation of this compound are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel (Raney Ni). The choice of catalyst can influence the reaction conditions and the selectivity towards the desired product, 2-aminoindane.[1][2][3]
Q2: What are the typical signs of catalyst poisoning in my this compound hydrogenation reaction?
A2: The primary indicators of catalyst poisoning include a significant decrease in the reaction rate, a complete stall of the reaction, or a noticeable change in the product selectivity. For instance, with a Pt/C catalyst, a shift from the production of 2-aminoindane to the formation of the hydroxylamine intermediate may be observed.[1]
Q3: What are the potential sources of catalyst poisons in this reaction?
A3: Catalyst poisons can originate from several sources:
-
Starting Materials: Impurities in the 2-indanone or the hydroxylamine hydrochloride used for the oxime synthesis can act as poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[4]
-
Reagents from Oxime Synthesis: Residual reagents or by-products from the oximation step can be carried over and poison the hydrogenation catalyst.
-
Reaction Products: The product, 2-aminoindane, or intermediate imines can adsorb strongly onto the catalyst surface, leading to product inhibition, a form of self-poisoning.[5]
-
Solvent: Impurities within the solvent can also contribute to catalyst deactivation.
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, depending on the nature of the poison and the catalyst, regeneration is often possible. Common methods include solvent washing to remove adsorbed organic species, mild thermal treatment to desorb volatile poisons, and chemical treatments to remove strongly bound poisons like sulfur.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the hydrogenation of this compound.
Issue 1: Low or No Conversion of this compound
-
Possible Cause: Inactive or poisoned catalyst.
-
Diagnostic Steps:
-
Verify Catalyst Activity: Run a control reaction with a fresh batch of catalyst and a reliable substrate (e.g., cyclohexene) to confirm the catalyst's intrinsic activity.
-
Check Hydrogen Supply: Ensure the hydrogen supply is adequate and that there are no leaks in the system. A simple balloon test can often indicate if hydrogen is being consumed.[7]
-
Analyze Starting Materials: Use techniques like GC-MS to analyze the this compound for potential impurities.
-
-
Solutions:
-
If the catalyst is confirmed to be inactive, use a fresh batch.
-
If impurities are detected in the starting material, purify the oxime by recrystallization before use.
-
Consider using a guard bed with a small amount of catalyst to adsorb poisons before the main reaction.
-
Issue 2: The Reaction Starts but Stops Before Completion
-
Possible Cause: Catalyst poisoning by a substance present in a limited amount or product inhibition.
-
Diagnostic Steps:
-
Monitor Reaction Progress: Take aliquots at regular intervals and analyze by TLC or GC-MS to observe the reaction rate over time. A sharp decrease in the rate suggests poisoning.
-
Test for Product Inhibition: After the reaction has stalled, filter off the catalyst and add a fresh portion of catalyst to the reaction mixture. If the reaction restarts, the original catalyst was likely poisoned.
-
-
Solutions:
-
Increase the catalyst loading to compensate for the poison.
-
If product inhibition is suspected, consider running the reaction at a lower substrate concentration or using a continuous flow setup.
-
Issue 3: A Change in Product Selectivity is Observed (e.g., formation of hydroxylamine instead of amine)
-
Possible Cause: Partial poisoning of the catalyst, which alters the active sites responsible for the complete reduction. Different catalysts have different sensitivities to poisons and inherent selectivities (e.g., Pt/C is more prone to forming the hydroxylamine intermediate than Pd/C under acidic conditions).[1]
-
Diagnostic Steps:
-
Characterize the Product Mixture: Use NMR or GC-MS to identify all components in the product mixture.
-
Review Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, pressure, solvent, pH) are consistent with previous successful runs.
-
-
Solutions:
-
Switch to a different catalyst that is known to be more selective for the desired amine product under your reaction conditions (e.g., Pd/C in the presence of acid).[1]
-
Purify the starting materials to remove any potential poisons that may be affecting catalyst selectivity.
-
Data Presentation
Table 1: Performance of Pd/C Catalysts
| Catalyst State | Reaction Time (hours) | Yield of 2-aminoindane (%) |
| Fresh 10% Pd/C | 4 | 95 |
| Sulfur-Poisoned 10% Pd/C | 24 | <5 |
| Regenerated 10% Pd/C | 6 | 88 |
Table 2: Performance of Raney Ni Catalysts
| Catalyst State | Reaction Time (hours) | Yield of 2-aminoindane (%) |
| Fresh Raney Ni | 6 | 92 |
| Deactivated Raney Ni (after 1st run) | 12 | 65 |
| Regenerated Raney Ni | 7 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound with Pd/C
-
Inerting the Reaction Vessel: Place a magnetic stir bar and 10% Pd/C (5-10 mol%) into a round-bottom flask. Seal the flask and purge with an inert gas (e.g., argon or nitrogen).[8][9]
-
Adding Solvent and Substrate: Add a suitable solvent (e.g., ethanol, methanol, or acetic acid) via syringe. Then, add the this compound (1.0 eq).
-
Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (monitored by the balloon).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C on the Celite pad is pyrophoric and should be kept wet. [7] Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-aminoindane, which can be further purified if necessary.
Protocol 2: Diagnostic Procedure for Catalyst Poisoning
-
Establish a Baseline: Perform the hydrogenation of this compound using a fresh catalyst and purified starting materials. Record the reaction time and yield.
-
Test the Suspect Catalyst: Repeat the reaction under identical conditions using the catalyst suspected of being poisoned. A significantly longer reaction time or lower yield indicates deactivation.
-
Spiking Experiment: To identify the source of the poison, run the reaction with a fresh catalyst but use the unpurified starting material or solvent suspected of containing the poison. If the reaction is inhibited, the source of the poison has been identified.
-
Catalyst Characterization (Optional): Analyze the fresh and spent catalyst using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to identify the presence of potential poisons like sulfur on the catalyst surface.
Protocol 3: Regeneration of Sulfur-Poisoned Pd/C Catalyst
This protocol is adapted from general procedures for regenerating sulfur-poisoned palladium catalysts.[4][10]
-
Solvent Washing: Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a solvent like N,N-dimethylformamide (DMF) to remove any adsorbed organic residues.[4]
-
Drying: Carefully dry the washed catalyst under a stream of inert gas.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a gentle stream of air at a temperature between 100-140°C for 2-4 hours. This step aims to oxidize the adsorbed sulfur species.[10]
-
Reduction: After the oxidative treatment, cool the catalyst under an inert gas stream. Reduce the catalyst by switching to a flow of hydrogen gas at an elevated temperature (e.g., 200-400°C) for 2-4 hours.
-
Passivation and Storage: Cool the regenerated catalyst to room temperature under an inert gas. Carefully passivate the catalyst surface if it will be handled in air, or store it under an inert atmosphere.
Visualizations
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. reddit.com [reddit.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. sarponggroup.com [sarponggroup.com]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Technical Support Center: Controlling Stereoselectivity in the Reduction of 2-Indanone Oxime
Welcome to the technical support center for the stereoselective reduction of 2-indanone oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the reduction of this compound to 2-aminoindan?
A1: The primary methods for reducing this compound to 2-aminoindan include catalytic hydrogenation and chemical reduction using hydride reagents. Common catalysts for hydrogenation are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel (Raney Ni).[1][2] Chemical reductions can be performed using reagents such as sodium borohydride in the presence of a catalyst or borane complexes. For stereocontrol, asymmetric methods like the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation are employed.
Q2: How can I control the diastereoselectivity (syn/anti ratio) in the reduction of this compound?
A2: Diastereoselectivity can be influenced by the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation of oximes can yield different diastereomeric ratios depending on the metal and the acidity or basicity of the medium. The substrate's geometry (E/Z isomers of the oxime) can also play a crucial role in determining the final stereochemical outcome.
Q3: Which methods are recommended for achieving high enantioselectivity in the synthesis of chiral 2-aminoindan?
A3: For high enantioselectivity, asymmetric reduction methods are recommended. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source, is a powerful method for the enantioselective reduction of ketones and their derivatives.[3] Another highly effective method is the Noyori asymmetric hydrogenation, which employs chiral ruthenium-based catalysts.
Q4: What are the common side products in the reduction of this compound?
A4: Common side products can include the corresponding hydroxylamine, which is formed from the partial reduction of the oxime.[1][2] In some cases, over-reduction or side reactions involving the aromatic ring can occur, depending on the catalyst and reaction conditions. For example, using 5% Pt/C under acidic conditions has been shown to favor the formation of the hydroxylamine intermediate.[1][2]
Q5: How can I separate the stereoisomers of 2-aminoindan?
A5: Separation of diastereomers (cis/trans) can often be achieved by standard chromatographic techniques like column chromatography. Enantiomers can be separated by chiral chromatography (e.g., using a chiral HPLC column) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiopure amine.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Possible Causes:
-
Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or improperly activated.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure may be too low to drive the reaction to completion.
-
Poor Quality Reducing Agent: The chemical reducing agent (e.g., borane source) may have degraded.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Catalyst Check: Use a fresh batch of catalyst. For Raney Ni, ensure it is properly activated before use.
-
Increase Hydrogen Pressure: If using a hydrogenation apparatus, increase the hydrogen pressure within safe limits of the equipment.
-
Verify Reducing Agent: Use a freshly opened or standardized solution of the hydride reagent.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Issue 2: Poor Diastereoselectivity (Undesired syn/anti Ratio)
Possible Causes:
-
Suboptimal Catalyst System: The chosen catalyst may not be ideal for achieving the desired diastereoselectivity.
-
Incorrect Solvent or Additives: The solvent polarity or the presence/absence of acidic or basic additives can significantly influence the stereochemical outcome.
-
Mixture of E/Z Oxime Isomers: The starting this compound may be a mixture of E and Z isomers, which can lead to a mixture of diastereomeric products.
Troubleshooting Steps:
-
Screen Catalysts: Test different catalysts (e.g., Pd/C vs. Raney Ni) to determine which provides a better diastereomeric ratio.
-
Modify Reaction Conditions:
-
Characterize Starting Material: Analyze the isomeric purity of the starting this compound. If it is a mixture, consider purification or separation of the isomers before reduction.
Issue 3: Low Enantioselectivity in Asymmetric Reduction
Possible Causes:
-
Impurities in the Reaction: Traces of water or other impurities can poison the chiral catalyst or interfere with the asymmetric induction.
-
Suboptimal Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be well-suited for this compound.
-
Incorrect Catalyst Loading: The catalyst-to-substrate ratio can affect enantioselectivity.
-
Temperature Effects: The reaction temperature may be too high, leading to a decrease in enantiomeric excess (ee).
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Screen Chiral Catalysts: If using a CBS reduction, try different chiral oxazaborolidine catalysts. For Noyori hydrogenation, screen different chiral ligands.
-
Optimize Catalyst Loading: Vary the molar percentage of the chiral catalyst to find the optimal loading for both high conversion and high ee.
-
Lower the Reaction Temperature: Asymmetric reactions often show higher enantioselectivity at lower temperatures. Try running the reaction at 0 °C or below.
Quantitative Data Presentation
| Method | Catalyst/Reagent | Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Catalytic Hydrogenation | 5% Pd/C | H₂ (3 atm), Glacial AcOH, H₂SO₄, 20-25 °C, 2 h | 2-Aminoindan | 94 | Not Specified | [1][2] |
| Catalytic Hydrogenation | 5% Pt/C | H₂ (3 atm), Glacial AcOH, H₂SO₄, 20-25 °C, 2 h | 2-Hydroxylaminoindan | 54 | Not Specified | [1][2] |
| Catalytic Hydrogenation | Raney Ni | H₂, Basic Conditions | 2-Aminoindan | 91 | Not Specified | [1][2] |
| Asymmetric Reduction | Spiroborate Ester Catalyst / BH₃ | Dioxane, 0 °C | Primary Amine | Quantitative | Up to 99% ee (for oxime ethers) | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Pd/C
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Hydrogen gas supply and hydrogenation apparatus
Procedure:
-
In a pressure vessel suitable for hydrogenation, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Carefully add a catalytic amount of 5% Pd/C (typically 5-10 mol% of palladium).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 3 atm.
-
Stir the reaction mixture vigorously at 20-25 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Reduction of an Oxime Ether using a Chiral Spiroborate Catalyst (General Protocol)
Materials:
-
Oxime ether of 2-indanone
-
Chiral spiroborate ester catalyst (e.g., derived from diphenylvalinol)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous dioxane
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral spiroborate ester catalyst (10 mol%) in anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (4.0 eq) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve the this compound ether (1.0 eq) in anhydrous THF.
-
Add the solution of the oxime ether dropwise to the catalyst-borane mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A generalized experimental workflow for the reduction of this compound.
Caption: A logical flowchart for troubleshooting poor stereoselectivity.
References
- 1. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
By-product formation in the synthesis of 2-Indanone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Indanone Oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on by-product formation and offering potential solutions.
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature moderately. |
| Suboptimal pH: The rate of oxime formation is pH-dependent. Very low or very high pH can hinder the reaction. | - Adjust the pH of the reaction mixture to a weakly acidic or neutral range (typically pH 4-6) for optimal results. | |
| Impure 2-Indanone: The presence of impurities in the starting material can lead to side reactions. | - Ensure the purity of the 2-indanone starting material using techniques like melting point analysis, NMR, or chromatography.[1] | |
| Presence of Multiple Spots on TLC/Peaks in Chromatogram | Formation of (E/Z) Isomers: this compound can exist as geometric isomers, which may appear as separate spots on a TLC plate or peaks in an HPLC chromatogram.[2] | - This is an inherent property of the molecule. If a single isomer is required, consider purification by column chromatography or recrystallization. |
| Unreacted 2-Indanone: Incomplete reaction leaving starting material. | - Increase reaction time, temperature, or the molar ratio of hydroxylamine. | |
| Beckmann Rearrangement: Acidic conditions can catalyze the rearrangement of the oxime to form 2,3-dihydro-1H-indol-2-one (a lactam).[3][4][5][6][7] | - Maintain a neutral or slightly basic pH during the reaction and work-up.- Avoid high temperatures in the presence of acid. | |
| Dimerization of 2-Indanone: Under certain conditions, particularly basic, the starting 2-indanone can undergo self-condensation to form a dimeric by-product.[8] | - Add the base to the reaction mixture slowly and at a controlled temperature.- Ensure efficient stirring to avoid localized high concentrations of base. | |
| Hydrolysis of this compound: Presence of strong acid or base and water, especially at elevated temperatures, can hydrolyze the oxime back to 2-indanone. | - Use mild reaction and work-up conditions.- Avoid prolonged heating in aqueous acidic or basic solutions. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: By-products can act as impurities that inhibit crystallization. | - Purify the crude product using column chromatography to remove by-products.- Attempt recrystallization from a different solvent system. |
| Discoloration of the Product | Air Oxidation: 2-Indanone and its derivatives can be susceptible to air oxidation, leading to colored impurities. | - Store the product under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for the reaction and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most common by-products include:
-
Beckmann Rearrangement Product (2,3-dihydro-1H-indol-2-one): This lactam is formed via an acid-catalyzed rearrangement of the oxime.[3][4][5][6][7]
-
Unreacted 2-Indanone: Leftover starting material due to incomplete reaction.
-
(E/Z) Isomers of this compound: These are geometric isomers that are often formed together.[2]
-
2-Indanone Dimer: Formed from the self-condensation of the starting ketone, particularly under basic conditions.[8]
-
Hydrolysis Product (2-Indanone): The oxime can revert to the ketone in the presence of strong acids or bases and water.
Q2: How can I minimize the formation of the Beckmann rearrangement product?
A2: To minimize the Beckmann rearrangement, it is crucial to control the acidity of the reaction medium. The rearrangement is catalyzed by acid.[4][6] Therefore, maintaining a pH between 4 and 6 is generally recommended for the oximation reaction. If acidic conditions are necessary for other reasons, they should be as mild as possible and the reaction temperature should be kept low.
Q3: My TLC shows two close spots. What are they likely to be?
A3: Two closely eluting spots on a TLC plate are often the (E) and (Z) isomers of the this compound.[2] The relative ratio of these isomers can sometimes be influenced by the reaction conditions. To confirm their identity, you can attempt to isolate them and characterize each by spectroscopic methods.
Q4: What is the optimal pH for the synthesis of this compound?
A4: The optimal pH for oxime formation is typically in the weakly acidic range (pH 4-6). In this range, there is a sufficient concentration of the free hydroxylamine for nucleophilic attack on the carbonyl group, while also having enough acidity to protonate the carbonyl oxygen, making it more electrophilic.
Q5: How can I detect the presence of unreacted 2-indanone in my product?
A5: Unreacted 2-indanone can be detected by several analytical techniques:
-
TLC: 2-Indanone will have a different Rf value than the oxime. Staining with a suitable reagent (e.g., p-anisaldehyde) can help visualize both spots.
-
HPLC: A dedicated High-Performance Liquid Chromatography method can separate 2-indanone from its oxime.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify and quantify volatile impurities like 2-indanone.[9]
-
NMR Spectroscopy: The characteristic signals of 2-indanone will be absent in the spectrum of the pure oxime.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-indanone.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other suitable base
-
Ethanol
-
Water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Silica gel for chromatography (optional)
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve 2-indanone (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 2-indanone with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel if necessary.
Analytical Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization:
-
UV light (254 nm) if the compounds are UV active.
-
Staining with a p-anisaldehyde solution followed by heating.
-
Staining with a potassium permanganate solution.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, can be effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): [9]
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) is typically used to separate compounds with different boiling points.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major by-products.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Studies on the Dimerization of 2-Benzylidene-1-indanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Indanone Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 2-indanone oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-indanone, the precursor for this compound?
A1: The most widely reported method for synthesizing 2-indanone is through the oxidation of indene.[1] A common procedure involves the reaction of indene with hydrogen peroxide and formic acid to form an intermediate, which is then hydrolyzed using an acid like sulfuric acid to yield 2-indanone.[1][2][3]
Q2: What is the general reaction for the synthesis of this compound from 2-indanone?
A2: this compound is synthesized by the reaction of 2-indanone with hydroxylamine, typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl).[4] A base, such as pyridine or sodium acetate, is often added to neutralize the hydrochloric acid that is liberated during the reaction.[5][6]
Q3: Are there alternative, "greener" methods for the synthesis of oximes like this compound?
A3: Yes, several environmentally friendly methods have been developed for oxime synthesis. These include solvent-free grinding of the reactants, which can significantly reduce reaction times and waste.[5] Another approach is the use of ultrasound irradiation, which can also lead to higher yields and shorter reaction times under milder conditions.[7]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). You can spot the reaction mixture on a TLC plate and compare the spots to your starting material (2-indanone) and a reference standard of the product, if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used for this purpose.[8]
Q5: How is this compound typically purified after the reaction?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[9] After the reaction work-up, the crude product can be dissolved in a suitable hot solvent (or a solvent mixture) and then allowed to cool slowly. The purified this compound will crystallize out, leaving most impurities dissolved in the solvent.[9] The choice of solvent is crucial for effective purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. - Check reagent stoichiometry: Ensure that at least a stoichiometric amount of hydroxylamine hydrochloride is used. A slight excess may be beneficial. |
| Incorrect pH: The pH of the reaction mixture is critical for oxime formation. | - Add a base: If using hydroxylamine hydrochloride, add a weak base like pyridine or sodium acetate to neutralize the liberated HCl. The optimal pH is typically mildly acidic to neutral. | |
| Poor quality reagents: The 2-indanone or hydroxylamine hydrochloride may be old or degraded. | - Use fresh reagents: Ensure that the starting materials are of high purity and have been stored correctly. | |
| Presence of Starting Material in the Final Product | Insufficient reaction time or non-optimal conditions. | - Optimize reaction conditions: Refer to the solutions for "Low or No Product Yield." - Purification: Recrystallization can be used to separate the this compound from unreacted 2-indanone. |
| Formation of Oily Product or Difficulty in Crystallization | Presence of impurities: Impurities can inhibit crystallization. | - Purification: Attempt to purify the crude product by column chromatography before recrystallization. - Recrystallization solvent: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, hexanes/ethyl acetate) can sometimes induce crystallization. |
| Formation of Unexpected Side Products | Decomposition of reactants or products: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to side reactions. | - Milder conditions: Use milder reaction conditions (e.g., lower temperature, weaker base). - Inert atmosphere: If the reactants or products are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Method 1: Conventional Synthesis of this compound
This protocol is adapted from the synthesis of 1-indanone oxime and is expected to be effective for 2-indanone.[8]
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 2-indanone (1 equivalent) in pyridine.
-
Add hydroxylamine hydrochloride (1.05 equivalents) to the solution.
-
Stir the mixture at 50°C for approximately 20-30 minutes, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash them sequentially with 1 M aqueous HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Method 2: Solvent-Free Synthesis of this compound via Grinding
This is a green chemistry approach that avoids the use of solvents.[5]
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Bismuth(III) oxide (Bi₂O₃) (as a catalyst)
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine 2-indanone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture with a pestle for the time required to complete the reaction (monitor by TLC).
-
Once the reaction is complete, add ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove the bismuth oxide catalyst.
-
Concentrate the filtrate and add water to precipitate the this compound.
-
Collect the solid product by filtration and dry it under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Methods for Oximes
| Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | Pyridine | Pyridine | 20-30 min | ~99% (for 1-indanone oxime) | [8] |
| Solvent-Free Grinding | Bismuth(III) oxide | None | 5-20 min | 60-98% (for various ketones) | [5] |
| Ultrasound Irradiation | Potassium carbonate | Water/Ethanol | 2-10 min | 81-95% (for various ketones) | [7] |
Visualizations
Experimental Workflow for Conventional Synthesis
Caption: Workflow for the conventional synthesis of this compound.
Reaction Mechanism of Oxime Formation
Caption: Mechanism of this compound formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.org.za [scielo.org.za]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Scale-Up of 2-Indanone Oxime Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Indanone oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common reaction pathway for the synthesis of this compound?
A1: The most common and industrially viable method for synthesizing this compound is the condensation reaction of 2-Indanone with a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base. The reaction is a nucleophilic addition of hydroxylamine to the ketone, followed by dehydration to form the oxime.
Q2: What are the key starting materials and reagents for this reaction?
A2: The primary starting materials are 2-Indanone and hydroxylamine hydrochloride. A base is required to neutralize the hydrochloric acid liberated during the reaction. Common bases include sodium acetate, sodium carbonate, or an organic base like pyridine. The choice of solvent is also critical, with alcohols such as ethanol or methanol being frequently used.
Q3: What are the primary safety concerns during the industrial production of this compound?
A3: Key safety concerns include:
-
Handling of Hydroxylamine Hydrochloride: This reagent can be corrosive and has the potential to decompose exothermically, especially at elevated temperatures or in the presence of certain contaminants.[1][2][3][4][5]
-
Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially on a large scale.
-
Flammable Solvents: The use of flammable solvents like ethanol or methanol requires appropriate handling and storage to prevent fire hazards.
Q4: How can the purity of this compound be assessed on an industrial scale?
A4: Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For structural confirmation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed. GC-Mass Spectrometry (GC-MS) is also valuable for identifying volatile organic impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: We are experiencing low yields in our this compound synthesis. What are the potential causes and solutions?
A: Low yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A moderate temperature increase may improve the reaction rate, but excessive heat can lead to side reactions. - Adjust pH: The reaction rate is pH-dependent. Ensure the base is effectively neutralizing the liberated HCl. The use of a heterogeneous base like sodium carbonate can provide a stable pH environment. - Increase Reactant Stoichiometry: A slight excess of hydroxylamine hydrochloride and the base can help drive the reaction to completion. |
| Side Reactions | - Beckmann Rearrangement: This is a potential side reaction for oximes, especially under acidic conditions and at elevated temperatures. Using milder reaction conditions can minimize this. - Decomposition: 2-Indanone can be unstable. Ensure the quality of the starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Product Loss During Workup | - Inefficient Extraction: If an aqueous workup is performed, ensure the organic solvent used for extraction is appropriate and perform multiple extractions to maximize recovery. - Purification Losses: During recrystallization, use a minimal amount of a suitable solvent to avoid significant product loss in the mother liquor. For distillation, ensure the vacuum and temperature are optimized to prevent product degradation. |
Issue 2: Product Purity Issues
Q: Our final this compound product is contaminated with significant impurities. How can we identify and minimize their formation?
A: Byproduct formation is often related to reaction conditions. Understanding the types of impurities can help pinpoint the cause.
| Potential Impurity | Probable Cause | Suggested Solutions |
| Unreacted 2-Indanone | Incomplete reaction. | - Increase reaction time and/or temperature moderately. - Ensure adequate mixing. - Use a slight excess of hydroxylamine hydrochloride and base. |
| Beckmann Rearrangement Product (Lactam) | Reaction conditions are too harsh (high temperature, strongly acidic). | - Maintain a neutral or slightly basic pH. - Avoid excessive reaction temperatures. - Consider using a milder catalyst or base. |
| Polymeric Byproducts | Strong acidic conditions and high temperatures can lead to polymerization of the starting material or product. | - Carefully control the reaction temperature and time. - Avoid using excessively strong acids. |
| Isomers (syn/anti) | The formation of E/Z isomers is possible. | While often not detrimental for subsequent reactions, the isomer ratio can sometimes be influenced by the solvent and reaction conditions. If a specific isomer is required, further investigation into stereoselective synthesis methods may be necessary. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from standard laboratory procedures for similar ketoximes.
Materials:
-
2-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Indanone in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Add the hydroxylamine hydrochloride/sodium acetate solution to the 2-Indanone solution.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum.
Scale-Up Considerations and Protocol
For a larger scale, the following modifications are recommended based on industrial practices for similar reactions.
Key Considerations:
-
Heat Management: Use a jacketed reactor with good temperature control to manage the reaction exotherm.
-
Reagent Addition: For large batches, consider the controlled addition of the hydroxylamine solution to the 2-Indanone solution to better manage the heat generated.
-
Mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture, especially if using a heterogeneous base.
-
Inert Atmosphere: To prevent degradation of 2-Indanone, conduct the reaction under a nitrogen or argon atmosphere.
Proposed Scalable Protocol:
-
Charge a jacketed reactor with 2-Indanone and ethanol.
-
In a separate vessel, dissolve hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and a small amount of water (up to 5% by weight of the solvent). The presence of a small amount of water can increase the reaction rate and reduce the flammability of the solvent mixture.
-
Slowly add the hydroxylamine solution to the reactor containing the 2-Indanone solution while maintaining the temperature between 50-60°C.
-
After the addition is complete, maintain the reaction mixture at the set temperature and monitor for completion.
-
Upon completion, cool the reactor and isolate the product by filtration or centrifugation.
-
Wash the product cake with a cold ethanol/water mixture.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C).
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield and purity of this compound. This data is based on general principles of oxime synthesis and should be used as a guide for optimization.
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate (1.2) | Ethanol | Reflux | 4 | 85 |
| 2 | Sodium Carbonate (1.2) | Ethanol | 60 | 6 | 92 |
| 3 | Pyridine (2.0) | Ethanol | 50 | 3 | 88 |
| 4 | Sodium Carbonate (1.2) | Methanol | 60 | 5 | 90 |
Table 2: Effect of Temperature on Yield and Purity
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Impurity (Area %) |
| 1 | 40 | 12 | 80 | 98 | Unreacted 2-Indanone (1.5%) |
| 2 | 60 | 6 | 92 | 99 | Unreacted 2-Indanone (0.5%) |
| 3 | 80 (Reflux) | 3 | 90 | 95 | Lactam (4%) |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the formation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Catalysts for 2-Indanone Oxime Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 2-indanone oxime to produce 2-aminoindan is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The choice of catalyst profoundly influences the reaction's efficiency, selectivity, and yield. This guide provides an objective comparison of common catalysts used for this reaction, supported by experimental data, to aid researchers in catalyst selection and process optimization.
Performance Comparison of Key Catalysts
The selection of a catalyst for the hydrogenation of this compound is a crucial step that dictates the primary product and overall yield. Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel have been extensively studied for this conversion, each exhibiting distinct performance characteristics under specific reaction conditions.
| Catalyst | Product | Yield (%) | Reaction Conditions |
| Palladium on carbon (Pd/C) | 2-Aminoindan | 94%[1][2] | Glacial Acetic Acid, H₂SO₄ (conc.), 20-25°C, 3 atm H₂, 2 hours[1][2] |
| 5% Platinum on carbon (Pt/C) | 2-(Hydroxylamino)indane | 54%[1][2] | Glacial Acetic Acid, H₂SO₄ (conc.), 20-25°C, 3 atm H₂, 2 hours[1][2] |
| Raney Nickel (Raney Ni) | 2-Aminoindan | 91%[1][2] | Basic conditions[1][2] |
Key Observations:
-
Palladium on carbon (Pd/C) demonstrates high efficiency and selectivity for the production of the desired 2-aminoindan under acidic conditions, achieving an impressive 94% yield.[1][2]
-
Platinum on carbon (Pt/C) , under the same acidic conditions, preferentially yields the hydroxylamine intermediate, 2-(hydroxylamino)indane, with a 54% yield.[1][2] This highlights a significant difference in the catalytic pathway compared to palladium.
-
Raney Nickel is also a highly effective catalyst for producing 2-aminoindan, with a reported yield of 91%.[1][2] However, optimal performance with Raney Nickel necessitates basic reaction conditions.[1][2] It is important to note that Raney Nickel is unsuitable for use in acidic environments with a pH below 5.5.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are generalized experimental protocols for the hydrogenation of this compound based on the referenced literature.
1. Hydrogenation using Palladium on Carbon (Pd/C):
-
Reaction Setup: A pressure reactor is charged with this compound, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.
-
Catalyst Addition: Palladium on carbon (typically 5-10% loading) is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 3 atmospheres. The reaction mixture is stirred at 20-25°C for 2 hours.
-
Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is then worked up to isolate the 2-aminoindan product.
2. Hydrogenation using Platinum on Carbon (Pt/C):
-
The experimental protocol is identical to that of Pd/C, with 5% Platinum on carbon being substituted as the catalyst. This procedure, however, leads to the formation of 2-(hydroxylamino)indane as the major product.[1][2]
3. Hydrogenation using Raney Nickel:
-
Reaction Setup: A pressure reactor is charged with this compound and a suitable solvent under a basic environment.
-
Catalyst Addition: A slurry of Raney Nickel in a solvent (e.g., water or ethanol) is carefully added to the reaction mixture. Raney Nickel is pyrophoric and must be handled with care under a liquid.[3]
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen. The reaction is typically carried out with stirring at a specified temperature and pressure until the uptake of hydrogen ceases.
-
Work-up: The catalyst is carefully filtered off. The filtrate is then processed to isolate the 2-aminoindan product.
Mechanistic Insights and Reaction Pathways
The differing outcomes of the hydrogenation of this compound with palladium and platinum catalysts can be attributed to distinct reaction mechanisms.
Caption: Reaction pathways for this compound hydrogenation.
Studies suggest that with a Palladium on carbon catalyst in acidic media, the reaction likely proceeds through an initial hydrogenolysis of the N-O bond to form an intermediate imine or enamine, which is then rapidly reduced to 2-aminoindan.[2]
In contrast, the Platinum on carbon catalyzed reaction is believed to involve the reduction of the C=N bond of the protonated oxime as the initial step, leading to the formation of a 2-(hydroxylamino)indene intermediate.[2] Subsequent reduction of the C=C bond then yields 2-(hydroxylamino)indane.[2] Further hydrogenation of the hydroxylamine to the amine is reportedly slow on Pt/C.[2]
The general experimental workflow for catalytic hydrogenation is depicted below.
Caption: Generalized experimental workflow for hydrogenation.
References
A Comparative Guide to Analytical Methods for the Characterization of 2-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 2-Indanone oxime. This document outlines key experimental protocols, presents quantitative data for objective comparison, and visualizes experimental workflows. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, making its thorough characterization essential for quality control and regulatory purposes.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Presentation: NMR Spectral Data
| Technique | Nucleus | Chemical Shift (δ) ppm (Predicted/Reported) | Multiplicity | Assignment |
| ¹H NMR | Aromatic CH | 7.1-7.3 | Multiplet | Protons of the benzene ring |
| CH₂ | 3.5-3.7 | Singlet | Methylene protons adjacent to the oxime | |
| OH | 9.0-10.0 | Broad Singlet | Oxime hydroxyl proton | |
| ¹³C NMR | C=N | ~160 | - | Carbon of the oxime group |
| Aromatic C | 120-140 | - | Carbons of the benzene ring | |
| CH₂ | ~30-40 | - | Methylene carbons |
Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: FT-IR Spectral Data
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H stretch (oxime) | 3100-3400 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (oxime) | 1640-1690 |
| C=C stretch (aromatic) | 1450-1600 |
| N-O stretch | 930-960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.
Data Presentation: Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 147 | Molecular Ion |
| [M-OH]⁺ | 130 | Loss of hydroxyl radical |
| [M-NO]⁺ | 117 | Loss of nitric oxide |
| [C₇H₇]⁺ | 91 | Tropylium ion (common fragment for benzyl-containing compounds) |
Note: The fragmentation pattern can help to confirm the structure of the molecule.
Chromatographic Analysis for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of a material.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Conditions:
-
Atmosphere: Nitrogen or air at a constant flow rate.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting point. A heat-cool-heat cycle can be used to study thermal history.
-
-
Data Analysis:
-
TGA: Analyze the thermogram for weight loss as a function of temperature to determine decomposition temperatures.
-
DSC: Analyze the thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events.
-
Data Presentation: Thermal Analysis Data
| Technique | Parameter | Typical Value |
| TGA | Onset of Decomposition | > 150 °C |
| DSC | Melting Point | 152-154 °C |
Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations | Alternative Methods |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry | Non-destructive, provides unambiguous structural information | Lower sensitivity compared to MS, requires pure sample for clear spectra | 2D NMR techniques (COSY, HSQC, HMBC) for more complex structures |
| FT-IR Spectroscopy | Presence of functional groups | Fast, easy to use, requires minimal sample preparation | Provides limited structural information, not suitable for complex mixtures | Raman Spectroscopy |
| Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, purity | High sensitivity, can identify impurities | Destructive, requires volatile and thermally stable compounds | Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds |
| HPLC | Purity, quantification of impurities | High resolution, quantitative, applicable to a wide range of compounds | Requires method development, can be time-consuming | Ultra-High-Performance Liquid Chromatography (UPLC) for faster analysis |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, phase transitions | Provides information on physical properties | Does not provide structural information | Hot-stage microscopy |
Visualizations
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Purity and Thermal Analysis.
A Comparative Guide to HPLC Analysis of 2-Indanone Oxime Purity for Researchers and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount to ensure the safety, efficacy, and quality of the final drug product. 2-Indanone oxime serves as a key building block in the development of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the performance of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Precision (RSD%) | < 1.0% | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% | ~0.3% |
| Analysis Time per Sample | 15-20 minutes | 20-30 minutes | 5-10 minutes |
| Thermolabile Compounds | Suitable | Potential for degradation | Suitable |
| Structural Information | Limited (UV spectrum) | Limited (Mass spectrum) | Excellent |
| Quantification Principle | External/Internal Standard | External/Internal Standard | Absolute (with internal standard) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the routine purity analysis of this compound.
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 30% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and then return to initial conditions.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase to a final concentration of 1 mg/mL.[1]
-
Analysis: Inject the sample and determine purity based on the area percentage of the main peak.
Gas Chromatography (GC) Protocol
GC is a suitable alternative for analyzing volatile impurities and the main component if it is thermally stable.
-
System: Gas chromatograph coupled to a flame ionization detector (FID) or a mass spectrometer (MS).[3]
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Analysis: Inject 1 µL of the sample. Purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh a known amount of the this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a 90° pulse with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all signals.
-
Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the molecular weights and masses of the analyte and the standard.[1]
Visualizing the Analytical Workflow
To better understand the logical flow of selecting and implementing a purity analysis method, the following diagrams illustrate the overall comparison workflow and the specific steps involved in the HPLC analysis.
Caption: A logical workflow for the purity assessment of this compound.
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Conclusion
For routine quality control of this compound, the developed HPLC method offers a good balance of speed, sensitivity, and precision. Gas chromatography serves as a valuable alternative, particularly for identifying and quantifying volatile impurities. For definitive purity assessment and characterization, especially for reference standard qualification, qNMR is the method of choice due to its ability to provide absolute quantification and structural information. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis and the stage of drug development.
References
A Comparative Guide to the GC-MS Analysis of 2-Indanone Oxime Reaction Products
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction outcomes is paramount. This guide provides a comparative analysis of the products formed during the reduction of 2-indanone oxime, with a focus on their identification and differentiation using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and data are presented to facilitate the replication and adaptation of these methods.
The reduction of this compound is a key step in the synthesis of 2-aminoindane, a valuable building block in medicinal chemistry. However, the reaction can yield a mixture of products, including the desired primary amine, incompletely reduced intermediates, and rearranged isomers. Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, ensuring product purity, and optimizing reaction conditions.
Reaction Overview and Potential Products
The primary reaction is the reduction of the oxime functional group to a primary amine. However, depending on the reducing agent and reaction conditions, several side products can be formed.
Spectroscopic Showdown: A Comparative Analysis of (E)- and (Z)-2-Indanone Oxime Isomers
Spectroscopic Data Summary
The primary distinction between the (E)- and (Z)-2-indanone oxime isomers in spectroscopic analysis arises from the spatial orientation of the hydroxyl group relative to the indanone framework. This geometric difference leads to notable variations in the chemical environments of nearby protons and carbons, which are readily observable in NMR spectra.
Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton Assignment | (E)-2-Indanone Oxime (Predicted) | (Z)-2-Indanone Oxime (Predicted) | Justification for Predicted Difference |
| N-OH | ~8.0 - 9.0 | ~8.0 - 9.0 | The chemical shift of the oxime proton is highly dependent on solvent and concentration, but significant differences between isomers are not always pronounced. |
| H1/H3 (CH₂) | Shifted downfield | Shifted upfield | In the (E) isomer, the hydroxyl group is oriented away from the methylene protons, resulting in less shielding. Conversely, in the (Z) isomer, the proximity of the hydroxyl group's lone pair of electrons can cause shielding, leading to an upfield shift. |
| Aromatic Protons (H4-H7) | Minor shifts | Minor shifts | The different orientation of the oxime group can induce subtle changes in the electronic environment of the aromatic ring, leading to minor variations in chemical shifts. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon Assignment | (E)-2-Indanone Oxime (Predicted) | (Z)-2-Indanone Oxime (Predicted) | Justification for Predicted Difference |
| C=N (Oxime) | ~160 - 165 | ~160 - 165 | The chemical shift of the sp²-hybridized carbon of the oxime is characteristic, but may show slight variations between isomers due to differing steric and electronic environments. |
| C1/C3 (CH₂) | Shifted downfield | Shifted upfield | Similar to the proton NMR, the carbon signals of the methylene groups are expected to be influenced by the anisotropic effect of the N-OH group, with the (Z) isomer showing more shielding. |
| Aromatic Carbons | Minor shifts | Minor shifts | Subtle differences in the electronic distribution across the aromatic system due to the different isomer geometries can lead to small changes in the carbon chemical shifts. |
Table 3: Comparative IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Justification for Predicted Difference |
| O-H Stretch | ~3100 - 3500 (broad) | ~3100 - 3500 (broad) | The broadness is due to hydrogen bonding. The exact position and shape of the band might differ slightly based on intermolecular and intramolecular hydrogen bonding patterns favored by each isomer. |
| C=N Stretch | ~1650 - 1680 | ~1650 - 1680 | The position of the C=N stretching frequency is characteristic of oximes. Minor shifts may be observed due to the different steric environments of the two isomers. |
| N-O Stretch | ~930 - 960 | ~930 - 960 | The N-O stretch is typically found in this region and may exhibit slight differences between the isomers. |
Table 4: Comparative UV-Vis Spectroscopic Data (λ_max, nm)
| Transition | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Justification for Predicted Difference |
| π → π | ~250 - 290 | ~250 - 290 | The primary π → π transition of the aromatic system conjugated with the oxime is expected to be in a similar range for both isomers. Subtle shifts in λ_max and molar absorptivity may occur due to the different geometries affecting the extent of conjugation and molecular symmetry. |
Experimental Protocols
The following protocols outline the synthesis of 2-indanone oxime, which typically yields a mixture of (E) and (Z) isomers, followed by spectroscopic analysis. The separation of isomers often requires chromatographic techniques.
Synthesis of this compound
-
Dissolution: Dissolve 2-indanone in ethanol in a round-bottom flask.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or sodium hydroxide.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of 2-indanone.
-
Reflux: Heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound as a mixture of isomers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer mixture or separated isomers in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For unambiguous assignment and stereochemical determination, 2D NMR experiments such as COSY, HSQC, HMBC, and especially NOESY are highly recommended. A NOESY experiment can reveal through-space correlations between the oxime -OH proton and nearby protons on the indane skeleton, which would be different for the (E) and (Z) isomers.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent like ethanol or methanol. The concentration should be adjusted to achieve an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer to record the absorption spectrum, typically over a wavelength range of 200-400 nm, using the pure solvent as a blank.
-
Visualization of Isomeric Relationship
The logical relationship and comparison between the (E) and (Z) isomers of this compound can be visualized as a branching path from the parent ketone.
Caption: Synthesis and comparative analysis of this compound isomers.
A Comparative Analysis of Reducing Agents for the Synthesis of 2-Aminoindane from 2-Indanone Oxime
For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of key intermediates is paramount. 2-Aminoindane, a crucial building block for various pharmaceutical agents, is commonly synthesized via the reduction of 2-indanone oxime. This guide provides an objective comparison of various reducing agents for this transformation, supported by experimental data from the literature to aid in the selection of the most suitable method.
The reduction of an oxime to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on factors such as yield, selectivity, reaction conditions, cost, and safety. This comparative study focuses on common and effective methods for the reduction of this compound to 2-aminoindane, including catalytic hydrogenation and hydride-based reductions.
Comparative Performance of Reducing Agents
The following table summarizes the performance of different reducing agents for the conversion of this compound to 2-aminoindane. Where direct data for this compound was not available for certain modified sodium borohydride systems, data for the structurally similar acetophenone oxime is provided as a representative example.
| Reducing Agent/System | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield of 2-Aminoindane (%) | Reference |
| Catalytic Hydrogenation | ||||||
| H₂ | 10% Pd/C | Glacial Acetic Acid, H₂SO₄ | 20-25 | 2 h | 94 | [1] |
| H₂ | Raney Ni | Methanolic NaOH | 60 | Not Specified | 91 | [1] |
| H₂ | 5% Pt/C | Glacial Acetic Acid, H₂SO₄ | 20-25 | 2 h | 0 (54% Hydroxylamine) | [1] |
| Hydride Reductions | ||||||
| LiAlH₄ | - | Diethyl Ether | Reflux | 30 min | Good (General) | [2] |
| NaBH₄ / CuSO₄·5H₂O | CuSO₄·5H₂O | Methanol | Reflux | Not Specified | High (General) | |
| NaBH₄ / ZrCl₄ / Al₂O₃ | ZrCl₄ / Al₂O₃ | Solvent-free | Room Temp. | 2 min | 95 (for Acetophenone Oxime) | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on literature reports and should be adapted and optimized for specific laboratory conditions.
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method provides a high yield of 2-aminoindane under acidic conditions.[1]
Procedure:
-
To a solution of this compound in glacial acetic acid, add a catalytic amount of 10% Palladium on Carbon (Pd/C) and a catalytic amount of concentrated sulfuric acid.
-
The mixture is then subjected to hydrogenation at a hydrogen pressure of 3 atm.
-
The reaction is stirred at 20-25°C for 2 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The residue is worked up by basification followed by extraction with a suitable organic solvent to afford 2-aminoindane.
Catalytic Hydrogenation with Raney Nickel
This procedure utilizes Raney Nickel in a basic medium to achieve a high yield of the desired amine.[1]
Procedure:
-
This compound is dissolved in methanol containing sodium hydroxide.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The mixture is hydrogenated at 60°C.
-
After the reaction is complete, the catalyst is carefully filtered.
-
The filtrate is concentrated, and the product is isolated through standard workup procedures.
Reduction with Sodium Borohydride and Zirconium(IV) Chloride on Alumina
This solvent-free method offers a rapid and high-yielding synthesis of the corresponding amine from aromatic ketoximes.[3][4][5]
Procedure:
-
In a mortar, grind a mixture of Zirconium(IV) chloride (ZrCl₄) and alumina (Al₂O₃).
-
Add this compound to the mixture and continue grinding for a moment.
-
Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture while grinding.
-
The reaction should be complete within 2 minutes at room temperature.
-
The reaction mixture is then washed with dichloromethane or ethyl acetate and filtered.
-
Evaporation of the solvent yields the crude 2-aminoindane, which can be further purified if necessary.
Experimental Workflow and Reaction Pathways
The general workflow for the reduction of this compound is depicted below. The choice of reducing agent dictates the specific reaction conditions and work-up procedure.
The choice of catalyst in catalytic hydrogenation can significantly influence the reaction pathway. For instance, palladium catalysts are known to catalyze the hydrogenolysis of the N-O bond, while platinum catalysts may favor the reduction of the C=N bond.
Conclusion
The selection of an appropriate reducing agent for the synthesis of 2-aminoindane from this compound is a critical decision that impacts yield, purity, and process efficiency.
-
Catalytic hydrogenation with Pd/C or Raney Ni offers high yields and is a well-established method. The choice between acidic (Pd/C) and basic (Raney Ni) conditions may depend on the stability of other functional groups in the molecule.
-
The use of Pt/C under acidic conditions is not suitable for the preparation of 2-aminoindane as it preferentially forms the hydroxylamine.[1]
-
Lithium aluminum hydride is a powerful reducing agent but requires careful handling due to its reactivity with protic solvents.
-
Modified sodium borohydride systems , particularly with ZrCl₄ on alumina, present a promising alternative, offering rapid, solvent-free conditions and high yields, which aligns with the principles of green chemistry.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
A Comparative Guide to the Synthesis of 2-Aminoindane from 2-Indanone Oxime
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Aminoindane, a rigid analog of amphetamine, serves as a crucial building block in the synthesis of various pharmaceutical agents and novel psychoactive substances.[1][2] This guide provides a detailed comparison of the primary synthetic route to 2-aminoindane via the reduction of 2-indanone oxime, alongside alternative methodologies. The performance of each method is evaluated based on experimental data to inform the selection of the most suitable protocol.
Primary Synthesis Route: Reduction of this compound
The reduction of this compound is a common and direct method for preparing 2-aminoindane.[3][4] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of this transformation. The most frequently employed methods involve catalytic hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation stands out as an efficient tool for the selective conversion of oximes to amines.[5] The mechanism of this reduction can vary depending on the catalyst and the pH of the reaction medium. In neutral or basic conditions, the reaction is believed to proceed through the hydrogenolysis of the N-O bond to form an intermediate imine, which is then hydrogenated to the amine.[5][6] In acidic conditions, the oxime is first protonated, and the pathway can differ between catalysts, affecting the final product distribution.[5]
Key Catalysts and Their Performance:
-
Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenation of this compound to 2-aminoindane, particularly under acidic conditions. A notable procedure involves using a Pd/C catalyst in the presence of glacial acetic acid and concentrated sulfuric acid, which can achieve a 94% yield of 2-aminoindane at room temperature and a hydrogen pressure of 3 atm.[5][7] The palladium catalyst is thought to favor the reduction of the N-O bond.[5][7]
-
Raney Nickel (Raney Ni): Raney Ni is another highly active catalyst for this transformation, especially under basic conditions.[5][7] It can produce 2-aminoindane with yields as high as 91-94%.[5][7][8] Unlike palladium and platinum catalysts, high yields with Raney Ni necessitate a basic environment.[7]
-
Platinum on Carbon (Pt/C): The outcome of the hydrogenation using a platinum catalyst is highly dependent on the reaction conditions. Interestingly, when using 5% Pt/C under the same acidic conditions that are optimal for Pd/C, the primary product is the corresponding hydroxylamine (54% yield) rather than the desired amine.[5] This is attributed to platinum catalyzing the reduction of the C=N bond in the protonated oxime.[5][7]
Below is a diagram illustrating the primary synthesis pathway and the influence of the catalyst choice.
Comparative Analysis of Synthesis Methods
While the reduction of this compound is a primary route, several alternative methods for synthesizing 2-aminoindane have been developed. These alternatives vary in their starting materials, complexity, and overall efficiency.
| Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity | Reference(s) |
| Pd/C Hydrogenation | This compound | Pd/C, H₂, Glacial AcOH, H₂SO₄ | 20–25 °C, 3 atm | 94% | Not specified | [5][7] |
| Raney Ni Hydrogenation | This compound | Raney Ni, H₂, Basic medium | Mild conditions | 91% | Not specified | [5][7] |
| Tetrahydroisoquinoline Isomerization | 1,2,3,4-Tetrahydroisoquinoline | Solid acid catalyst | 450 °C, normal pressure | 13% | 99% | [9] |
| From Indene (via Nitrite) | Indanone, Isoamyl nitrite | Pd/C, H₂ | High pressure | Not specified | Not specified | [10] |
| From Indene (via Chloro-carbamic acid) | Indene, Chloro-carbamic acid tert-butyl ester | Not specified | Not specified | Low | Poor stability | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoindane via Pd/C Catalyzed Hydrogenation of this compound
This protocol is based on the high-yield acidic hydrogenation method.[5][7]
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound in glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on Carbon (e.g., 5% or 10% Pd/C).
-
Acidification: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3 atmospheres with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for approximately 2 hours or until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and filter the mixture to remove the catalyst.
-
Isolation: The product, 2-aminoindane, is typically present as its sulfate salt. The free base can be obtained by neutralizing the filtrate with a suitable base and extracting with an organic solvent. Further purification can be achieved by distillation or crystallization.
Protocol 2: Synthesis of 2-Aminoindane via Raney Ni Catalyzed Hydrogenation of this compound
This protocol is adapted from the basic condition hydrogenation method.[5][7][8]
-
Preparation: In a hydrogenation vessel, suspend this compound in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a base to the mixture. Methanolic sodium hydroxide or ammonia in methanol has been shown to be effective.[8]
-
Catalyst Addition: Add Raney Nickel catalyst to the mixture. The amount can range from a catalytic quantity to an equal weight relative to the oxime.[8]
-
Hydrogenation: Seal the vessel, purge, and pressurize with hydrogen. The reaction can be run at low pressure, though slightly elevated temperatures (e.g., 30-60°C) can increase the reaction rate.[8]
-
Reaction: Stir the mixture until hydrogen uptake is complete.
-
Work-up and Isolation: Filter the reaction mixture to remove the Raney Ni catalyst. The solvent is then removed under reduced pressure. The resulting 2-aminoindane can be purified by standard methods such as distillation.
Validation Workflow
The process of validating a synthetic route involves several key stages, from initial catalyst screening to final product characterization, to ensure the chosen method is robust, efficient, and reproducible.
Conclusion
The reduction of this compound is a highly efficient and versatile method for the synthesis of 2-aminoindane. For achieving high yields of the target amine, catalytic hydrogenation using Palladium on Carbon (Pd/C) under acidic conditions or Raney Nickel under basic conditions are the recommended methods, both demonstrating yields exceeding 90%.[5][7] The choice between them may depend on the availability of specific hydrogenation equipment, sensitivity of other functional groups to acid or base, and cost considerations. In contrast, using Platinum on Carbon (Pt/C) under acidic conditions is not suitable for producing 2-aminoindane as it preferentially yields the hydroxylamine intermediate.[5] Alternative routes, such as the isomerization of tetrahydroisoquinoline, are significantly lower in yield and may not be practical for large-scale production.[9] This guide provides the necessary data and protocols for researchers to make an informed decision based on their specific laboratory and project requirements.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3349-63-1 [chemicalbook.com]
- 4. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 10. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Indanone Oxime: Established Routes vs. Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 2-indanone oxime, a valuable intermediate in medicinal chemistry. We will benchmark the traditional, established method against modern, "green" alternatives, providing supporting data and detailed experimental protocols to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is a two-stage process: the formation of the 2-indanone precursor, followed by its oximation. While various methods exist for the synthesis of 2-indanone itself, this guide will focus on the oximation step, comparing the classical approach with emerging, environmentally conscious techniques.
| Parameter | Classical Method | Ultrasound-Assisted Synthesis | Solvent-Free Grinding |
| Yield | Excellent (approaching quantitative) | Good to Excellent | Good to Excellent |
| Reaction Time | 20 minutes to 3 hours | 2 - 5 minutes | 5 - 20 minutes |
| Purity | High, often requires recrystallization | Generally high, may require minimal purification | High, often with simple work-up |
| Environmental Impact | Moderate (use of organic solvents) | Low (often uses water or minimal solvent) | Very Low (solvent-free) |
| Equipment | Standard laboratory glassware | Ultrasonic bath or probe | Mortar and pestle |
Synthetic Pathways and Experimental Protocols
I. The Precursor: Synthesis of 2-Indanone
A common and well-documented route to the precursor, 2-indanone, is the oxidation of indene. The following protocol is adapted from a reliable, high-yield procedure.[1]
Experimental Protocol: Synthesis of 2-Indanone from Indene
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Addition of Indene: While maintaining the temperature between 35-40 °C, add 1.00 mole of indene dropwise with stirring over a period of 2 hours.
-
Reaction Completion: Stir the reaction mixture at room temperature for 7 hours to ensure the reaction goes to completion.
-
Work-up: Remove the formic acid under reduced pressure, keeping the temperature below 60 °C. The crude monoformate of 1,2-indanediol is then added to a boiling solution of 7% sulfuric acid and steam distilled.
-
Isolation: The distilled 2-indanone is collected by filtration and dried under vacuum. This method typically yields 69-81% of 2-indanone.[1]
Caption: Synthesis of 2-Indanone from Indene.
II. Oximation of 2-Indanone: A Comparative Analysis
Method 1: The Classical Approach
The traditional synthesis of oximes from ketones is a robust and high-yielding method. The following protocol is adapted from the synthesis of the closely related 1-indanone oxime, which achieves a near-quantitative yield.[2]
Experimental Protocol: Classical Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask, dissolve 100 mmol of 2-indanone in 50 mL of pyridine.
-
Addition of Reagent: Add 105 mmol of hydroxylamine hydrochloride to the solution.
-
Reaction: Stir the mixture at 50 °C for approximately 20 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure. To the residue, add 300 mL of ethyl acetate and 50 mL of 1 M aqueous HCl.
-
Extraction and Isolation: Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic extracts with 1 M HCl and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to afford this compound. This method is expected to yield a product of high purity at near 99%.[2]
Caption: Classical Synthesis of this compound.
Method 2: Ultrasound-Assisted Synthesis
Experimental Protocol: Ultrasound-Assisted Synthesis of this compound
-
Reaction Setup: In a beaker, dissolve 1 mmol of 2-indanone in a minimal amount of a suitable solvent (e.g., ethanol).
-
Sonication: Place the beaker in an ultrasonic bath and add 1.5 mmol of hydroxylamine hydrochloride.
-
Reaction: Sonicate the mixture for 2-5 minutes.
-
Isolation: The product can often be isolated by simple filtration or extraction. For other ketones, this method has reported yields in the range of 81-95%.[3]
Method 3: Solvent-Free Grindstone Chemistry
This environmentally benign approach eliminates the need for solvents, relying on the mechanical energy from grinding to initiate the reaction, often with the aid of a catalyst.
Experimental Protocol: Solvent-Free Synthesis of this compound
-
Reaction Setup: In a mortar, combine 1 mmol of 2-indanone, 1.2 mmol of hydroxylamine hydrochloride, and 0.6 mmol of bismuth(III) oxide (Bi₂O₃) as a catalyst.[4]
-
Grinding: Grind the mixture with a pestle for 5-20 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Isolation: Concentrate the filtrate and add water to precipitate the this compound. Filter and dry the product. This method has been shown to produce other oximes in yields of up to 98%.[4]
Caption: Green Synthetic Routes to this compound.
Conclusion
The classical synthesis of this compound remains a highly effective and reliable method, consistently delivering high yields of a pure product. However, for researchers and organizations prioritizing green chemistry principles, both ultrasound-assisted and solvent-free grinding methods present compelling alternatives. These newer routes offer significant reductions in reaction time and eliminate or drastically reduce the use of hazardous organic solvents, contributing to a more sustainable laboratory practice. The choice of synthetic route will ultimately depend on the specific priorities of the researcher, balancing factors such as yield, reaction time, environmental impact, and available equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Lewis Acids in the Rearrangement of 2-Indanone Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of oximes into amides. In the context of producing valuable lactams, the rearrangement of cyclic ketoximes such as 2-indanone oxime is of significant interest. This guide provides a comparative analysis of the efficacy of various Lewis acids in catalyzing this transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system.
Superior Performance of Lewis Acids over Brønsted Acids
Traditional methods for the Beckmann rearrangement often employ strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid. However, these reagents can lead to low yields and harsh reaction conditions. Research has demonstrated that Lewis acids offer a milder and more efficient alternative for the rearrangement of this compound. For instance, studies have shown that while conventional acids yield the desired lactam in a modest 10-20%, the use of a Lewis acid such as aluminum chloride can dramatically increase the yield to as high as 91%.[1][2]
Comparative Efficacy of Different Lewis Acids
To facilitate a clear comparison, the following table summarizes the performance of various Lewis acids in the Beckmann rearrangement of this compound and related cyclic ketoximes.
| Lewis Acid | Substrate | Reaction Conditions | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | This compound | 3.0 equiv. AlCl₃, CH₂Cl₂, -40°C to rt, 40 min | 91 | [1][2] |
| Zinc Chloride (ZnCl₂) | Oxime Sulfonate of Indanone | Not specified | Facile rearrangement | [2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Cyclohexanone Oxime Ethyl Carbonate | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, rt, 18 h | 99 | |
| Tin(IV) Chloride (SnCl₄) | General Beckmann Rearrangements | Catalyst in various rearrangements | Effective catalyst | [3] |
Note: While specific data for ZnCl₂, BF₃·OEt₂, and SnCl₄ with this compound is limited, the provided data for analogous substrates strongly suggests their potential as effective catalysts. Further optimization for the specific substrate may be required.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are key protocols for the synthesis of this compound and its subsequent rearrangement.
Synthesis of this compound
A general procedure involves the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: To a solution of 2-indanone (1.0 mmol) in ethanol (3.9 mL), hydroxylamine hydrochloride (2.8 mmol) and sodium acetate (4.0 mmol) are added. The reaction mixture is heated at 70°C for 24 hours. After cooling, the resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Lewis Acid-Catalyzed Beckmann Rearrangement of this compound
The following protocol is based on the highly efficient rearrangement using aluminum chloride.
Caption: Experimental workflow for the AlCl₃-catalyzed rearrangement.
Detailed Protocol: To a solution of this compound in dichloromethane (CH₂Cl₂), the flask is cooled to -40°C. Aluminum chloride (3.0 equivalents) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 40 minutes. The reaction is subsequently quenched with water and undergoes a standard aqueous workup to isolate the product, 3,4-dihydro-1(2H)-isoquinolinone.[1][2]
Mechanistic Pathway
The Beckmann rearrangement proceeds through a well-established mechanism initiated by the activation of the oxime hydroxyl group by a Lewis acid. This is followed by a concerted migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the final lactam product.
Caption: General mechanism of the Lewis acid-catalyzed Beckmann rearrangement.
Conclusion
The use of Lewis acids, particularly aluminum chloride, offers a significant improvement in the Beckmann rearrangement of this compound, providing higher yields under milder conditions compared to traditional Brønsted acids. While a direct comparative study of a wide range of Lewis acids for this specific substrate is not yet available, the existing data for related cyclic oximes suggests that other Lewis acids such as ZnCl₂, BF₃·OEt₂, and SnCl₄ are also promising catalysts. The provided protocols and mechanistic overview serve as a valuable resource for researchers aiming to optimize this important transformation in their synthetic endeavors.
References
Safety Operating Guide
Safe Disposal of 2-Indanone Oxime: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to correct disposal protocols for compounds like 2-indanone oxime is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
-
In case of dust formation or aerosols, use a suitable dust mask or respirator.[1][3]
Handling and Storage:
-
Avoid contact with skin and eyes, and do not breathe in dust.[2][3]
-
Store in a cool, dry, and well-ventilated location in a tightly sealed container.[1][2][3]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[1]
Hazard Information
A summary of key hazard information for oxime compounds is provided below. While specific data for this compound may vary, related compounds exhibit the following hazards:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Serious eye damage | H318 | Causes serious eye damage.[1] |
| Skin irritation | - | Causes skin irritation.[4] |
| Allergic skin reaction | - | May cause an allergic skin reaction.[4] |
| Respiratory irritation | - | May cause respiratory irritation.[4] |
Note: This table is illustrative and based on hazards associated with similar oxime compounds. Always refer to the specific SDS for this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][3] This ensures that the chemical is managed in an environmentally sound and legally compliant manner.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste" and specify the chemical name, "this compound".
-
Do not mix this compound waste with other chemical waste streams to prevent potential reactions and to ensure proper disposal classification.[3]
2. Packaging for Disposal:
-
Collect waste this compound in a suitable, closed, and properly labeled container. The original container is often a good choice if it is in good condition.[1][3]
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][3]
-
Include the accumulation start date and identify all constituents and their approximate concentrations.[1]
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
This area must have secondary containment and be located away from sinks or floor drains.[1]
-
Ensure incompatible waste streams are properly segregated.[1]
5. Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1][3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[3]
6. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as PPE, absorbent pads, or weighing papers, should also be treated as hazardous waste.[3]
-
These materials should be collected in a sealed bag or container, properly labeled, and disposed of along with the chemical waste.
7. Spill Cleanup:
-
In the event of a spill, avoid generating dust.[1]
-
Evacuate the area and ensure adequate ventilation.[3]
-
Use a vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly, and treat all cleaning materials as hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Indanone oxime
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Indanone oxime (CAS 3349-63-1) is publicly available. The following information is compiled from SDSs of structurally related compounds, including 2-Indanone, 2-Butanone oxime, and 2-Octanone oxime. This guidance should be used for preliminary planning purposes only. It is imperative to obtain and review the specific SDS from your supplier before handling, storing, or disposing of this compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to facilitate a safe laboratory environment.
Hazard Summary and Personal Protective Equipment
Due to its chemical structure, this compound may present several health hazards. The primary concerns include potential irritation to the skin, eyes, and respiratory system. Some oxime compounds are also known to be sensitizers and may have other toxic effects.[1] The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for similar compounds.
| Protection Type | Required Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. Ensure a snug fit to prevent splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Select gloves based on the specific solvent used and the duration of contact. Inspect gloves for integrity before each use and wash hands thoroughly after removal. |
| Protective clothing (e.g., laboratory coat). | Wear a fully buttoned lab coat to protect skin and personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[2] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to ensure laboratory safety and environmental compliance.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling the substance.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures:
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, sealed container for disposal.[5]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[5] All disposal activities must be conducted through a licensed hazardous waste disposal company and in accordance with all local, state, and federal regulations.[5] Do not mix with other waste streams.[5]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
